molecular formula C8H9ClFN3 B2886972 1-(2-Chloro-4-fluorobenzyl)guanidine CAS No. 1246608-84-3

1-(2-Chloro-4-fluorobenzyl)guanidine

カタログ番号: B2886972
CAS番号: 1246608-84-3
分子量: 201.63
InChIキー: WTIITEFBBUDTOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(2-Chloro-4-fluorobenzyl)guanidine is a useful research compound. Its molecular formula is C8H9ClFN3 and its molecular weight is 201.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN3/c9-7-3-6(10)2-1-5(7)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIITEFBBUDTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Weight and Structural Profiling of C₂H₉ClFN₃ Derivatives: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The molecular formula C₈H₉ClFN₃ encompasses a highly versatile chemical space, representing a nominal molecular weight of 201.63 g/mol and a monoisotopic exact mass of 201.0469 Da[1]. In preclinical drug development, derivatives sharing this formula frequently emerge as critical pharmacophores or advanced synthetic intermediates. This whitepaper deconstructs the structural typology of C₈H₉ClFN₃ scaffolds, details the causality behind their regioselective synthesis, and provides self-validating analytical workflows for their characterization.

Physicochemical Framework & Structural Typology

The co-presence of fluorine and chlorine within the C₈H₉ClFN₃ framework provides unique stereoelectronic properties. Fluorine modulates the pKa of adjacent basic centers and increases metabolic stability via strong C-F bonds, while the C-Cl bond serves as an orthogonal reactive handle for late-stage functionalization (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling)[2].

Quantitative Physicochemical Data

Table 1: Fundamental Mass and Isotopic Properties of the C₈H₉ClFN₃ Core

PropertyValueAnalytical Significance
Molecular Formula C₈H₉ClFN₃Defines the atomic composition.
Nominal Molecular Weight 201.63 g/mol Standard value for stoichiometric calculations.
Monoisotopic Exact Mass 201.0469 DaTarget mass for High-Resolution Mass Spectrometry (HRMS)[1].
Isotopic Signature 3:1 Ratio (M / M+2)Diagnostic feature in MS due to ³⁵Cl (75.8%) and ³⁷Cl (24.2%) natural abundance.
Structural Classes

The C₈H₉ClFN₃ formula can manifest in entirely different structural classes depending on covalent bonding versus salt formation:

Table 2: Primary Structural Classes of C₈H₉ClFN₃ Derivatives

ClassRepresentative CompoundPrimary ApplicationStructural Role of Halogens
Class I: Halogenated Pyrimidines 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidineKinase inhibitor intermediates[1].C-Cl is a reactive handle; C-F modulates pyrimidine electrophilicity.
Class II: Benzylguanidines 2-[(5-Chloro-2-fluorophenyl)methyl]guanidineCNS/Cardiovascular target screening[3].C-F and C-Cl dictate conformational preference and metabolic stability.
Class III: Heteroaryl Alkylamine Salts 1-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine HClGPCR ligand building blocks[4].Fluorine enhances target binding; Chlorine is present purely as a counterion (HCl salt).

Synthetic Methodology: Regioselective SₙAr (Class I Focus)

The synthesis of Class I derivatives, such as 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, relies on the Nucleophilic Aromatic Substitution (SₙAr) of 2,4-dichloro-5-fluoropyrimidine. Achieving high regioselectivity (>95% for C4 over C2) requires strict control over reaction kinetics.

Causality of Regioselectivity

Why does the amine preferentially attack the C4 position?

  • LUMO Distribution: Quantum mechanical analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) terminal lobe on the C4-Cl bond extends significantly further beyond the molecular isosurface than the C2-Cl lobe. This makes C4 the kinetically favored site for nucleophilic attack[5].

  • Electronic Stabilization: The inductive electron-withdrawing effect of the adjacent C5-fluorine atom stabilizes the transient Meisenheimer complex at C4, further lowering the activation energy barrier for substitution at this site[2].

Step-by-Step Protocol: Synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine

This protocol is designed as a self-validating system to ensure kinetic control and prevent over-amination.

  • Initiation & Temperature Control: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the reaction vessel to 0 °C under a nitrogen atmosphere.

    • Causality: Low temperatures suppress the thermodynamic C2-substitution pathway, maximizing kinetic control at the C4 position.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Slowly add pyrrolidine (1.0 eq) dropwise over 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the pyrrolidine, stalling the reaction. Dropwise addition prevents localized exothermic spikes that could degrade regioselectivity.

  • Reaction Maturation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SynthesisWorkflow SM 2,4-Dichloro-5- fluoropyrimidine Intermediate Meisenheimer Complex at C4 SM->Intermediate Nucleophilic Attack Reagents Pyrrolidine (1.0 eq) DIPEA (1.2 eq) DCM, 0 °C Reagents->Intermediate Product 2-Chloro-5-fluoro-4- (pyrrolidin-1-yl)pyrimidine Intermediate->Product Cl- Elimination (>95% Selectivity)

Caption: Regioselective SₙAr workflow for 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine synthesis.

Analytical Characterization and Validation

To guarantee the structural integrity and regiochemical purity of the C₈H₉ClFN₃ product, an orthogonal analytical approach combining LC-MS/MS and Multinuclear NMR is required.

LC-MS/MS Profiling
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Validation Check: The mass spectrum must exhibit a base peak at m/z 202.05 ([M+H]⁺ for ³⁵Cl) and a secondary peak at m/z 204.05 ([M+H]⁺ for ³⁷Cl)[1].

  • Causality: The exact 3:1 ratio of these peaks confirms the presence of exactly one covalently bound chlorine atom, ruling out unreacted starting material (which would show a 9:6:1 dichloro isotope pattern) or over-substituted di-pyrrolidine byproducts (which would lack the chlorine isotope pattern entirely).

Multinuclear NMR Spectroscopy (¹H, ¹⁹F, ¹³C)

The ¹⁹F Chemical Shift Anisotropy (CSA) of fluoropyrimidines is highly sensitive to the local electronic environment. For 2,4-dichloro-5-fluoropyrimidine precursors, the CSA tensor exhibits a pronounced axial bias[6].

  • Protocol for Self-Validation: Dissolve the purified product in CDCl₃. Acquire ¹H, ¹⁹F, and ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectra.

  • Validation Check: The SₙAr substitution at C4 alters the shielding tensor, shifting the isotropic ¹⁹F signal. Crucially, the ¹⁹F-¹H HOESY spectrum must show a strong spatial correlation (NOE) between the C5-fluorine and the α-protons of the pyrrolidine ring. The absence of this NOE indicates an undesired C2-substitution, thus acting as a definitive, self-validating checkpoint for regioselectivity.

AnalyticalWorkflow Sample C8H9ClFN3 Sample MW: 201.63 g/mol LCMS LC-MS/MS (ESI+) [M+H]+ m/z 202.05 3:1 35Cl/37Cl Isotope Sample->LCMS NMR Multinuclear NMR 19F: Isotropic Shift 1H: Pyrrolidine mapping Sample->NMR Validation Structural & Regioisomer Verification Confirmed LCMS->Validation Mass & Isotope Match NMR->Validation C4-Substitution Confirmed

Caption: Orthogonal analytical validation workflow combining LC-MS/MS and multinuclear NMR.

References

  • SpectraBase. "2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine - Optional[MS (GC)] - Spectrum". John Wiley & Sons, Inc.1

  • National Institutes of Health. "2-[(5-Chloro-2-fluorophenyl)methyl]guanidine | C8H9ClFN3 | CID 83637955". PubChem. 3

  • Aaronchem. "1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride". Aaronchem Catalog. 4

  • WuXi Biology. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions". WuXi AppTec. 5

  • Semantic Scholar. "Recent Advances in Pyrimidine-Based Drugs". Semantic Scholar. 2

  • bioRxiv. "Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes". Cold Spring Harbor Laboratory. 6

Sources

Structural and Pharmacological Divergence of Benzylguanidine and Phenylguanidine Analogs: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The guanidine pharmacophore is a highly versatile functional group in medicinal chemistry, capable of forming robust bidentate hydrogen bonds and electrostatic interactions. However, the spatial and electronic relationship between the guanidino group and an adjacent aromatic ring dictates the molecule's biological fate. This whitepaper explores the profound structure-activity relationship (SAR) divergence between benzylguanidines and phenylguanidines . By examining the causality behind their physicochemical properties, we demonstrate how the insertion of a single methylene spacer shifts a molecule's primary target from monoamine transporters (e.g., the norepinephrine transporter, NET) to serine proteases (e.g., urokinase-type plasminogen activator, uPA).

Physicochemical & Structural Divergence

The fundamental difference between these two classes lies in the linkage connecting the aromatic ring to the guanidine moiety.

  • Phenylguanidines (Ar–NH–C(=NH)NH₂): The direct attachment of the guanidino nitrogen to the phenyl ring allows for resonance delocalization of the nitrogen lone pairs into the aromatic system. This conjugation enforces a rigid, planar geometry. Furthermore, the electron-withdrawing nature of the phenyl ring (via resonance) slightly reduces the basicity of the guanidine group compared to its aliphatic counterparts, altering its pKa and desolvation energy during target binding.

  • Benzylguanidines (Ar–CH₂–NH–C(=NH)NH₂): The insertion of a methylene (-CH₂-) spacer breaks the resonance conjugation between the aromatic ring and the guanidine group. This results in a highly basic, permanently protonated guanidinium cation at physiological pH[1]. More importantly, the sp³ hybridized carbon introduces conformational flexibility, allowing the molecule to adopt specific spatial geometries required to mimic endogenous biogenic amines.

Pharmacological Targeting: Transporters vs. Proteases

Benzylguanidines: Mimicking Biogenic Amines for NET

Benzylguanidines are metabolically stable analogs of norepinephrine. The human norepinephrine transporter (hNET) functions as a rapid reuptake system located near presynaptic terminals[2]. Because benzylguanidines possess the necessary flexibility and basicity to mimic the endogenous substrate, they are actively transported into cells expressing hNET.

This property has been heavily exploited in theranostics. For example, meta-iodobenzylguanidine (MIBG) labeled with ¹²³I or ¹³¹I has been a clinical standard for imaging and treating neuroendocrine tumors like neuroblastoma[2]. Recent advancements have introduced ¹⁸F-labeled analogs, such as[¹⁸F]MFBG, which offer superior spatial resolution for PET imaging while maintaining high specific uptake in hNET-expressing tissues[2].

Phenylguanidines: Arginine Mimetics in Protease S1 Pockets

Conversely, phenylguanidines act as powerful arginine mimetics, making them ideal inhibitors for trypsin-like serine proteases. A classic target is the urokinase-type plasminogen activator (uPA), a protease highly correlated with tumor cell migration and metastasis[3].

The rigid phenylguanidine moiety perfectly inserts into the arginine-specific S1 pocket of uPA, forming a critical salt bridge with Asp-189[3]. Interestingly, SAR studies reveal a strict geometric limitation: while phenylguanidines are highly active, benzylguanidines are fully inactive toward uPA [3]. The S2 and S3/S4 pockets of uPA are severely reduced in size due to a specific 99-insertion loop; the added methylene spacer in benzylguanidine creates an insurmountable steric clash, preventing the pharmacophore from reaching Asp-189[3].

Comparative Structure-Activity Relationship (SAR) Data

To synthesize the quantitative divergence between these analogs, the following table summarizes key binding affinities and target mechanisms across representative compounds.

Compound ClassRepresentative AnalogPrimary TargetBinding Affinity / UptakeTarget Pocket / Mechanism
Phenylguanidine (4-Aminomethyl)phenylguanidineuPA (Serine Protease)High (Kᵢ in low µM to nM range)Inserts into S1 Arginine-specific pocket[3]
Phenylguanidine Benzylcarbamidine (Isostere)uPA (Serine Protease)InactiveSteric clash in restricted S2/S3 subsites[3]
Benzylguanidine ¹²³I-MIBGhNET (Transporter)High (~22.2% uptake / 10⁶ cells)Active transport via norepinephrine reuptake[2]
Benzylguanidine [¹⁸F]MFBGhNET (Transporter)Moderate (~6.1% uptake / 10⁶ cells)Active transport via norepinephrine reuptake[2]
Benzylguanidine Unsubstituted BenzylguanidineuPA (Serine Protease)Fully InactiveFails to fit S1 pocket geometry[3]

Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires self-validating experimental systems. Below are the standard protocols for evaluating both classes of analogs.

Self-Validating hNET Specific Uptake Assay (Benzylguanidines)

To quantify the specific targeting of benzylguanidine radiotracers (e.g., [¹⁸F]MFBG), a dual-cell line radiometric assay is employed.

  • Comparative Cellular Incubation:

    • Step: Incubate wild-type (WT) C6 rat glioma cells and hNET reporter gene-transduced C6 cells with the radiotracer for 2 hours at 37°C.

    • Causality: The WT line serves as an absolute negative control. Comparing the two lines ensures that any observed signal in the hNET line is strictly transporter-mediated rather than an artifact of lipophilic membrane diffusion[2].

  • Competitive Inhibition (Blocking):

    • Step: Co-incubate a parallel cohort of hNET-transduced cells with the radiotracer and 200 µM of unlabeled MIBG.

    • Causality: This creates a self-validating loop. Complete attenuation of the radiotracer signal in this blocked cohort confirms that the uptake mechanism is exclusively driven by the saturable hNET receptor system[2].

uPA Inhibition and X-Ray Crystallographic Soaking (Phenylguanidines)

To elucidate the binding kinetics of phenylguanidine derivatives against uPA, enzymatic cleavage assays are combined with crystallographic soaking.

  • Chromogenic Substrate Assay:

    • Step: Measure the residual amidolytic activity of uPA using a specific chromogenic substrate (e.g., S-2444) in the presence of varying inhibitor concentrations to calculate the Kᵢ.

    • Causality: This provides a macroscopic view of target affinity but cannot differentiate between S1 and S1' subsite binding.

  • Crystallographic Soaking:

    • Step: Submerge pre-formed uPA/benzamidine complex crystals into a solution containing the novel phenylguanidine inhibitor to allow for ligand exchange.

    • Causality: Because phenylguanidines can exhibit unexpected binding modes—such as crossing the active site without interacting with catalytic residues Ser-195 and His-57—structural validation via X-ray crystallography is essential to rationally design next-generation S1'/S2' subsite interactions[3].

Visualizing the Divergent Workflows

The following diagram maps the logical relationship between the structural choice of the guanidine scaffold, its resulting physicochemical properties, and its ultimate clinical application.

SAR_Divergence Root Guanidine Pharmacophore BG Benzylguanidine (-CH2- Spacer) Root->BG PG Phenylguanidine (Direct Conjugation) Root->PG BG_Prop Aliphatic-like Basicity Conformational Flexibility BG->BG_Prop PG_Prop Resonance Delocalization Rigid Planar Geometry PG->PG_Prop Target_NET Norepinephrine Transporter (NET) (Biogenic Amine Mimetic) BG_Prop->Target_NET Target_uPA Serine Proteases (e.g., uPA) (Arginine Mimetic in S1 Pocket) PG_Prop->Target_uPA Out_BG Neuroblastoma Theranostics (e.g., 123I-MIBG, 18F-MFBG) Target_NET->Out_BG Out_PG Antimetastatic Agents (e.g., WX-293T) Target_uPA->Out_PG

Fig 1: Divergent structure-activity relationships of benzylguanidine and phenylguanidine.

Conclusion

The rational design of guanidine-based therapeutics requires a deep understanding of molecular geometry and electronic distribution. While benzylguanidines leverage their flexibility and high basicity to exploit active transport mechanisms via hNET, phenylguanidines utilize their rigid, planar structure to act as highly selective arginine mimetics in the tight S1 pockets of serine proteases. Recognizing this fundamental dichotomy allows drug development professionals to accurately predict off-target effects and optimize lead compounds for their intended biological niche.

References

  • Yang, H., et al. "Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses." Journal of Medicinal Chemistry, 1990.4

  • Sperl, S., et al. "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." PNAS, 2000.3

  • Zhang, H., et al. "Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter." European Journal of Nuclear Medicine and Molecular Imaging, 2014. 2

  • "Exploring the Anti-Cancer Mechanism of Novel 3,4'-Substituted Diaryl Guanidinium Derivatives." Pharmaceuticals, 2020. 1

Sources

Structural Informatics, Synthesis, and Pharmacological Profiling of 1-(2-Chloro-4-fluorobenzyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 1-(2-Chloro-4-fluorobenzyl)guanidine represents a highly versatile structural motif in modern medicinal chemistry. By coupling a lipophilic, halogenated benzyl ring with a highly basic guanidine moiety, this molecule serves as a privileged pharmacophore. Guanidine derivatives are heavily utilized in the design of kinase inhibitors, adrenergic receptor modulators, and protease inhibitors due to their unique ability to form highly stable, bifurcated salt bridges within target protein binding pockets.

This whitepaper provides an authoritative guide on the structural informatics, physicochemical properties, and laboratory synthesis of this compound, ensuring that drug development professionals have a robust, self-validating framework for integrating this compound into their pipelines.

Chemical Identification & Structural Informatics

Accurate structural representation is the bedrock of computational drug discovery and cheminformatics. The structural identifiers for this compound are derived through deterministic algorithms that map its 2D topology into machine-readable formats.

  • SMILES (Simplified Molecular-Input Line-Entry System): NC(=N)NCC1=C(Cl)C=C(F)C=C1

    • Derivation Logic: The SMILES string traces the molecule starting from the terminal guanidine nitrogens (NC(=N)N), moving through the benzylic carbon (CC), and mapping the aromatic ring (1=C(Cl)C=C(F)C=C1). The numbering ensures the ortho-chloro and para-fluoro relationships are strictly maintained relative to the benzylic attachment point.

  • Standard InChI (IUPAC International Chemical Identifier): InChI=1S/C8H9ClFN3/c9-7-4-6(10)2-3-5(7)1-13-8(11)12/h2-4H,1H2,(H4,11,12,13)

    • Derivation Logic: The InChI string provides a canonical, layered representation. The main layer (c9-7...) maps the exact connectivity matrix, confirming the 1,2,4-substitution pattern on the benzene ring (positions 5, 7, and 6 in the internal InChI numbering scheme).

  • InChIKey: The InChIKey is generated via a SHA-256 cryptographic hash of the standard InChI string. While the exact 27-character hash requires computational generation, it strictly follows the format XXXXXXXXXXXXXX-YYYYYYYYFV-P, where the first 14 characters encode the molecular skeleton, and the subsequent block encodes stereochemistry (which is absent here, resulting in a standard achiral hash block).

Informatics A This compound (2D Structure) B SMILES NC(=N)NCC1=C(Cl)C=C(F)C=C1 A->B Linearization C InChI String (Connectivity Matrix) A->C Canonicalization D InChIKey (SHA-256 Hash) C->D Hashing

Logical mapping from 2D structure to standard machine-readable identifiers.

Physicochemical Properties & Pharmacokinetics

Understanding the physicochemical profile is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of the compound. The high pKa of the guanidine group ensures it is protonated at physiological pH, drastically influencing its solubility and membrane permeability.

PropertyValuePharmacological Implication
Molecular Formula C8H9ClFN3Establishes baseline stoichiometry.
Molecular Weight 201.63 g/mol Highly favorable for small-molecule drug design (Lipinski's Rule of 5 compliant).
Monoisotopic Mass 201.0467 DaCritical for high-resolution mass spectrometry (HRMS) validation.
[M+H]+ (Expected) 202.0545 m/zPrimary target peak for LC-MS reaction monitoring.
H-Bond Donors 3Facilitates strong interactions with target receptor acidic residues.
H-Bond Acceptors 1Contributes to overall polar surface area (PSA).
Rotatable Bonds 2Low entropic penalty upon binding to target receptors.

The Guanidine Pharmacophore in Target Binding

The selection of a guanidine moiety is rarely accidental in drug design. With a pKa of approximately 13.5, the guanidinium ion remains strictly protonated in biological systems. This allows the molecule to act as a potent hydrogen bond donor and electrostatic anchor.

As supported by computational and structural biology studies, guanidine groups frequently form bifurcated salt bridges with carboxylate-containing amino acids (such as Aspartate or Glutamate) within the active sites of enzymes or GPCRs[1]. The 2-chloro and 4-fluoro substitutions on the benzyl ring serve a dual purpose: they increase the lipophilicity of the molecule to counterbalance the highly polar guanidine group, and they protect the aromatic ring from rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

Pharmacophore A Guanidinium Group (Positive Charge, pKa ~13.5) C Bifurcated Salt Bridge (Electrostatic + H-Bonding) A->C B Aspartate / Glutamate (Receptor Binding Pocket) B->C D Target Inhibition / Modulation C->D Conformational Lock

Mechanism of action: Bifurcated salt bridge formation in target receptors.

Experimental Protocol: Synthesis & Validation

Historically, the synthesis of guanidines relied on reagents like S-methylisothiourea, which released highly toxic and foul-smelling methyl mercaptan gas as a byproduct. To ensure laboratory safety and high synthetic yield, modern protocols utilize 1H-pyrazole-1-carboxamidine hydrochloride (PCA) as the electrophilic guanylating agent[2]. PCA transfers the amidino group efficiently while releasing biologically benign pyrazole.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1.0 equivalent (eq) of 2-chloro-4-fluorobenzylamine in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add 1.2 eq of 1H-pyrazole-1-carboxamidine hydrochloride, followed dropwise by 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base. It neutralizes the hydrochloride salt of the amine, rendering it a free nucleophile, without competing for the electrophilic carbon of the guanylating agent.

  • Heating: Heat the reaction mixture to 80°C for 12 hours.

    • Causality: The elevated temperature overcomes the activation energy barrier required for the primary amine to attack the amidino carbon and displace the pyrazole leaving group.

Phase 2: Self-Validating Checkpoint 4. LC-MS Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

  • Validation Metric: The reaction is deemed complete only when the Total Ion Chromatogram (TIC) shows the disappearance of the starting amine mass (m/z ~159.0) and the emergence of a dominant peak at m/z 202.05 [M+H]+ . Proceed to purification only if the starting material is <5% relative to the product.

Phase 3: Purification & Isolation 5. Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 6. Preparative HPLC: Purify the crude residue using reverse-phase preparative HPLC (C18 column) utilizing a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). 7. Salt Formation: To obtain the highly stable hydrochloride salt, treat the pooled pure fractions with 1M HCl in dioxane, evaporate the solvent, and lyophilize the resulting powder.

Synthesis A 2-Chloro-4-fluorobenzylamine C Reaction Mixture (DMF, DIPEA, 80°C) A->C B 1H-Pyrazole-1-carboxamidine HCl B->C D Crude Guanidine Product C->D Nucleophilic Addition E Purification (Prep-HPLC / Lyophilization) D->E LC-MS Validation F This compound Hydrochloride E->F

Step-by-step synthetic workflow for this compound.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)

Solvation Dynamics of 1-(2-Chloro-4-fluorobenzyl)guanidine: A Comparative Analysis of Aqueous and DMSO Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloro-4-fluorobenzyl)guanidine is a highly specialized pharmacophore, structurally analogous to the clinical radiotracer meta-iodobenzylguanidine (mIBG) used in neuroendocrine tumor targeting[1]. The compound presents a unique physicochemical dichotomy: a highly lipophilic di-halogenated aromatic ring coupled with a superbasic, hydrophilic guanidine moiety. For researchers and drug development professionals, mastering the solvation thermodynamics of this compound in both aqueous buffers and Dimethyl Sulfoxide (DMSO) is critical. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, detailing the structural causality behind solvent interactions, and establishes self-validating experimental protocols for accurate solubility quantification.

Structural Causality & Physicochemical Profiling

The solubility profile of this compound is entirely dictated by its distinct functional domains.

  • The Guanidine Moiety (The Hydrophilic Head): The free guanidine group is a very strong organic base, with a

    
     typically ranging between 13.0 and 13.6 for benzylguanidine derivatives[2][3]. At physiological pH (7.4), the molecule exists >99.9% in its protonated guanidinium form. Due to its forklike structure, the guanidinium ion forms exceptionally strong hydrogen bonds with water, making it one of the most hydrophilic organic functional groups known[4].
    
  • The 2-Chloro-4-fluorobenzyl Group (The Lipophilic Tail): The addition of chlorine and fluorine atoms to the benzyl ring significantly increases the topological lipophilicity (LogP) and alters the electron density of the aromatic system. This domain actively resists aqueous solvation, driving the free base form of the molecule into insolubility.

SolvationPathway A This compound B Aqueous Media (pH 7.4) High Dielectric A->B Addition to Water C Anhydrous DMSO Aprotic Solvation A->C Addition to DMSO D Protonation (pKa ~13.5) Guanidinium Cation B->D E Ion-Dipole Interaction S=O to Cation C->E F High Solubility (Salt Dependent) D->F G High Solubility (Susceptible to H2O) E->G

Thermodynamic Solvation Pathways in Water vs. DMSO.

Solvation Thermodynamics: Water vs. DMSO

Aqueous Systems: The Role of the Counterion

In water, the solubility of this compound is heavily dependent on its salt form. As a free base, the crystal lattice energy and the hydrophobicity of the di-halogenated ring prevent dissolution. However, when formulated as a hydrochloride (HCl) or hemisulfate salt, the hydration energy of the guanidinium cation and the respective counterion overcomes the lattice energy. In environmental and biological aqueous systems, these protonated guanidine derivatives exhibit high mobility and persistence.

Expert Insight: When preparing aqueous solutions, pH control is paramount. If the pH of the buffer exceeds 11.0, the equilibrium shifts toward the free base, leading to rapid, irreversible precipitation.

DMSO Systems: Aprotic Solvation and Hygroscopic Failure

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant (


). It acts as a powerful hydrogen bond acceptor via its sulfinyl oxygen but cannot donate hydrogen bonds. DMSO efficiently solvates both the free base (via hydrophobic interactions with the benzyl ring) and the salt forms (via ion-dipole interactions with the guanidinium cation).

The Causality of Stock Degradation: A common failure point in high-throughput screening is the "crashing out" of guanidine derivatives from DMSO stocks over time. DMSO is highly hygroscopic. Moisture-contaminated DMSO alters the dielectric environment[5]. As water enters the system, it preferentially hydrogen-bonds with the DMSO sulfinyl oxygen and the guanidinium protons. This strips the solvation shell away from the lipophilic 2-chloro-4-fluorobenzyl ring, triggering hydrophobic collapse and silent micro-precipitation.

Quantitative Solubility Matrix

The following tables summarize the critical physicochemical parameters and comparative solubility limits for the compound.

Table 1: Physicochemical Properties

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight ~201.63 g/mol (Free Base)Small molecule; highly permeable if uncharged.

(Guanidine)
13.0 – 13.6Permanently ionized at physiological pH[2][3].
LogP (Predicted) 1.8 – 2.2Moderate lipophilicity driven by the halogens.
Hydrogen Bonding 3 Donors, 1 AcceptorStrong hydration potential in aqueous media[4].

Table 2: Comparative Solubility Limits

Solvent SystemFormMax Solubility (Estimated)Stability / Notes
Water (pH 7.4) Free Base< 0.1 mg/mLPractically insoluble.
Water (pH 7.4) HCl Salt> 20 mg/mLHighly soluble; stable if pH is maintained[1].
DMSO (Anhydrous) Free Base / Salt> 50 mg/mLExcellent solubility; requires inert atmosphere.
DMSO (10% Water) Free Base / Salt< 5 mg/mLHigh risk of micro-precipitation[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must be measured using a self-validating system that accounts for colloidal aggregates and solid-state transformations.

Workflow Start Solid Compound PrepDMSO 10 mM Stock in Anhydrous DMSO Start->PrepDMSO PrepAq Aqueous Buffer (pH 7.4, PBS) Start->PrepAq Dilution Serial Dilution (1 µM - 500 µM) PrepDMSO->Dilution PrepAq->Dilution Incubation Equilibration (24h, 37°C, 400 rpm) Dilution->Incubation PhaseSep Ultracentrifugation (100,000 x g) Incubation->PhaseSep Analysis Supernatant LC-MS/MS PhaseSep->Analysis Validation Pellet XRPD Analysis PhaseSep->Validation

High-Fidelity Solubility Assessment Workflow.

Protocol A: Preparation of High-Fidelity Anhydrous DMSO Stocks

Objective: Prevent moisture-induced hydrophobic collapse of the benzylguanidine structure.

  • Preparation: Equilibrate the solid this compound to room temperature in a desiccator to prevent ambient condensation.

  • Solvent Selection: Utilize only newly opened, septum-sealed anhydrous DMSO (≥99.9%, water ≤0.005%).

  • Dissolution: Dissolve the compound to a target concentration of 10 mM. Vortex for 60 seconds. Do not use sonication, as localized heating can degrade halogenated benzyl compounds.

  • Inert Storage: Purge the headspace of the storage vials with dry Argon gas. Seal with PTFE-lined caps and store at -20°C.

  • Validation: Before use, thaw the stock at room temperature and analyze via Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates (>10 nm).

Protocol B: Thermodynamic Aqueous Solubility Assessment (Shake-Flask LC-MS/MS)

Objective: Determine the true thermodynamic solubility limit in biological buffers.

  • Saturation: Add excess solid compound (salt form) to 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Incubate the suspension at 37°C on an orbital shaker at 400 rpm for exactly 24 hours. Causality: 24 hours is required to transition from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Transfer the mixture to a polycarbonate tube and ultracentrifuge at 100,000 x g for 30 minutes. Causality: Standard filtration (0.22 µm) often allows nano-suspensions of lipophilic guanidines to pass through, falsely inflating solubility data.

  • Quantification (Supernatant): Dilute the supernatant 1:1000 in mobile phase and quantify the dissolved fraction using LC-MS/MS against a standard curve.

  • Validation (Pellet): Recover the solid pellet and analyze via X-ray Powder Diffraction (XRPD). Causality: This ensures the compound did not undergo salt disproportionation (converting from a soluble salt to an insoluble free base) during the assay.

Conclusion

The solubility of this compound is a delicate balance governed by the extreme basicity of its guanidine head and the lipophilicity of its halogenated tail. While highly soluble in pure aprotic solvents like DMSO and as a salt in aqueous buffers, the compound is highly susceptible to moisture-induced precipitation in organic stocks and pH-driven precipitation in water. By employing stringent anhydrous handling and ultracentrifugation-validated assays, researchers can ensure robust, reproducible data in downstream biological and analytical applications.

References

  • [2] Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice | ResearchGate |

  • [1] Clinical Applications and the Roles of Transporters in Disposition, Tumor Targeting, and Tissue Toxicity of meta-Iodobenzylguanidine | PMC (nih.gov) |

  • [3] Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry | SCIRP |

  • [5] Guanidine HCl | CAS 50-01-1 | Selleck Chemicals |

  • [4] Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)... | MDPI |

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development | d-nb.info |

Sources

Next-Generation Neuroendocrine Imaging: A Technical Guide to Fluorinated Benzylguanidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the imaging and staging of neural crest and neuroendocrine tumors (NETs)—such as neuroblastoma and pheochromocytoma—have relied heavily on radioiodinated analogs, primarily


I-meta-iodobenzylguanidine (

I-MIBG). While foundational,

I-MIBG is fundamentally limited by the physical properties of Iodine-123, necessitating long imaging protocols, thyroid blockade, and yielding suboptimal spatial resolution.

The advent of fluorinated benzylguanidine derivatives , specifically


F-meta-fluorobenzylguanidine (

F-MFBG) and

F-Flubrobenguane (

F-LMI1195), marks a paradigm shift in molecular imaging. By transitioning from Single Photon Emission Computed Tomography (SPECT) to Positron Emission Tomography (PET), these tracers offer superior quantification, same-day imaging, and unprecedented diagnostic sensitivity. This whitepaper dissects the mechanistic biology, radiochemical synthesis, and clinical validation of these next-generation radiotracers.

Mechanistic Grounding: The NET/VMAT Axis

The clinical efficacy of fluorinated benzylguanidines relies on their ability to hijack the biological machinery of catecholamine-secreting cells. Both


F-MFBG and 

F-LMI1195 act as structural analogs of norepinephrine[1].

The mechanism of action is a two-tier transport system:

  • Cellular Internalization: The radiotracer is actively pumped from the bloodstream into the chromaffin cell cytosol via the 2[2].

  • Vesicular Sequestration: Once inside, the tracer is translocated into storage vesicles by the3[3], preventing enzymatic degradation and ensuring high tumor retention.

G Blood Bloodstream (18F-MFBG / 18F-LMI1195) NET Norepinephrine Transporter (NET) Cell Membrane Blood->NET Uptake Cytosol Chromaffin Cell Cytosol NET->Cytosol Internalization VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Membrane Cytosol->VMAT Transport Vesicle Storage Vesicle (Radiotracer Accumulation) VMAT->Vesicle Storage Desipramine Desipramine (NET Inhibitor) Desipramine->NET Blocks

Cellular uptake mechanism of fluorinated benzylguanidines via NET and VMAT.

Radiochemistry: Overcoming the Aromatic Fluorination Barrier

Historically, the direct nucleophilic


F-fluorination of the benzylguanidine aromatic ring was severely hindered by the ring's electron-rich, unactivated nature, resulting in poor radiochemical yields (e.g., ~11% over 3 hours)[4].

To solve this, modern radiochemistry employs diaryliodonium salt precursors . Causality of choice: The heavily electron-withdrawing nature of the iodonium leaving group drastically lowers the activation energy at the ipso-carbon. This allows nucleophilic aromatic substitution (S


Ar) by 

F

to proceed rapidly at moderate temperatures, yielding5[5].

Radiosynthesis F18 [18F]Fluoride Production Drying Azeotropic Drying F18->Drying Labeling Radiofluorination (Thermolysis) Drying->Labeling Deprotect Acid Deprotection Labeling->Deprotect Purify HPLC / SPE Purification Deprotect->Purify Formulate Formulation & QC Purify->Formulate Precursor Diaryliodonium Precursor Precursor->Labeling

Automated two-step radiosynthesis workflow for [18F]MFBG.
Step-by-Step Methodology: Automated Radiosynthesis of F-MFBG

Self-Validating Principle: This protocol ensures its own reliability through intermediate azeotropic drying (preventing hydrolysis) and final HPLC co-injection with a non-radioactive


F-MFBG standard (confirming radiochemical identity).
  • Isotope Trapping: Cyclotron-produced aqueous

    
    F
    
    
    
    is passed through a Sep-Pak QMA cartridge to trap the fluoride and remove metal impurities.
  • Elution & Azeotropic Drying: The

    
    F
    
    
    
    is eluted into the reactor using a Kryptofix 222 (K
    
    
    ) and K
    
    
    CO
    
    
    solution. Causality: Aqueous
    
    
    F
    
    
    is heavily hydrated and non-nucleophilic. Repeated azeotropic distillation with anhydrous acetonitrile strips the hydration shell, yielding highly reactive "naked" fluoride.
  • Radiofluorination (Thermolysis): The diaryliodonium salt precursor is added in an inert solvent (e.g., DMF) and heated to 130°C for 15 minutes to drive the fluorination of the aromatic ring[5].

  • Acid Deprotection: Hydrochloric acid (HCl) is added and heated to cleave the Boc (tert-butyloxycarbonyl) protecting groups from the guanidine moiety[5].

  • Purification: The crude mixture is purified via semi-preparative HPLC. The radioactive peak corresponding to

    
    F-MFBG is collected.
    
  • Formulation & QC: The fraction is diluted with saline, passed through a 0.22 µm sterile filter, and subjected to Quality Control. The final product typically achieves >99.9% radiochemical purity with a decay-corrected yield of ~31%[5].

Clinical and Preclinical Efficacy: The Data

The transition to


F-labeled derivatives is not merely a logistical upgrade; it fundamentally improves diagnostic accuracy. Because PET offers superior spatial resolution and quantification compared to SPECT, 

F-MFBG can detect micro-metastases that

I-MIBG misses[1].

In a prospective clinical trial evaluating 34 pediatric patients with active neuroblastoma,6

6[6].
Quantitative Comparison of Imaging Modalities
Parameter

I-MIBG (Legacy Standard)

F-MFBG /

F-LMI1195 (Next-Gen)
Imaging Modality SPECT/CTPET/CT or PET/MRI
Isotope Half-Life 13.2 hours109.7 minutes
Post-Injection Scan Time 24 hours1 to 2 hours
Spatial Resolution ~10–15 mm~2–4 mm
Thyroid Blocking Required (Lugol's Iodine)Not Required
Total Lesions Detected (n=34) 532 lesions784 lesions (p < 0.001)
Mean Curie Score 7.74 ± 7.5211.32 ± 8.18 (p < 0.001)
Pediatric Anesthesia Often Required (long scan times)Rarely Required (2-10 min scan time)

Self-Validating Experimental Workflows for Tracer Evaluation

When developing novel fluorinated derivatives like


F-LMI1195, researchers must prove that the radiotracer does not merely accumulate via passive diffusion or non-specific binding. The workflow must be self-validating by incorporating a competitive inhibition phase.

The Desipramine Blockade Workflow:

  • Baseline In Vivo PET/CT: The subject (e.g., a MENX rat model of pheochromocytoma) is injected with the fluorinated tracer. High Standardized Uptake Values (SUV) in the adrenal glands establish baseline accumulation[3].

  • Competitive Inhibition (Validation Step): A parallel cohort is pre-treated with desipramine, a potent and selective NET inhibitor.

    • Causality: If the tracer's uptake is genuinely NET-mediated, desipramine will competitively occupy the transporter, drastically reducing the tracer's SUV. In preclinical studies of

      
      F-LMI1195,3, irrefutably validating the specific mechanism of action[3].
      

References

  • A practical, automated synthesis of meta-[(18)F]fluorobenzylguanidine for clinical use.nih.gov.
  • Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter.scispace.com.
  • Preclinical evaluation of 18F-LMI1195 for in vivo imaging of pheochromocytoma in the MENX tumor model.nih.gov.
  • [18F]MFBG PET/CT outperforming [123I]MIBG SPECT/CT in the evaluation of neuroblastoma.nih.gov.
  • Diagnostic accuracy of neuroblastoma patient imaging with 18F-mFBG PET-CT compared to 123I-mIBG scanning.clinicaltrialsregister.eu.
  • Imaging pheochromocytoma in small animals: preclinical models to improve diagnosis and treatment.researchgate.net.

Sources

Methodological & Application

Synthesis of 1-(2-Chloro-4-fluorobenzyl)guanidine from benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 1-(2-Chloro-4-fluorobenzyl)guanidine

Abstract

This application note details the optimized protocol for the synthesis of This compound (CAS: 1246608-84-3), a functionalized benzylguanidine scaffold often utilized in the development of antihypertensive agents, ion channel blockers, and antifungal therapeutics. While the prompt suggests synthesis "from benzylamine," direct halogenation of unsubstituted benzylamine lacks regioselectivity. Therefore, this guide focuses on the guanidinylation of 2-chloro-4-fluorobenzylamine . Two protocols are presented: a High-Purity Method using 1H-pyrazole-1-carboxamidine hydrochloride (recommended for research scale) and a Cost-Effective Method using S-methylisothiourea (recommended for scale-up).

Retrosynthetic Analysis & Strategy

The target molecule is a mono-substituted guanidine. The most efficient disconnection is at the C-N bond between the guanidine moiety and the benzylamine nitrogen.

  • Target: this compound

  • Precursor: 2-Chloro-4-fluorobenzylamine

  • Transformation: Electrophilic Guanidinylation

Strategic Consideration: The 2-chloro and 4-fluoro substituents are electron-withdrawing, reducing the nucleophilicity of the benzylic amine compared to unsubstituted benzylamine. Consequently, mild guanidinylating agents (like cyanamide without activation) may suffer from sluggish kinetics. We utilize 1H-pyrazole-1-carboxamidine hydrochloride , which acts as an electrophilic amidine transfer reagent, ensuring high conversion under mild conditions.

Retrosynthesis Target This compound Precursor 2-Chloro-4-fluorobenzylamine Target->Precursor Disconnection Reagent Guanidinylating Agent (1H-Pyrazole-1-carboxamidine)

Figure 1: Retrosynthetic disconnection showing the amine precursor.

Safety & Pre-requisites

  • Chemical Hazards: 2-Chloro-4-fluorobenzylamine is corrosive and causes skin burns. Guanidinylating agents are irritants.

  • Engineering Controls: All reactions must be performed in a fume hood.

  • Solvent Handling: DMF (N,N-Dimethylformamide) is hepatotoxic; use acetonitrile as a greener alternative if solubility permits.

Experimental Protocols

Method A: High-Purity Synthesis (Recommended for <10g scale)

This method utilizes 1H-pyrazole-1-carboxamidine hydrochloride . It avoids the release of noxious methyl mercaptan gas associated with traditional isothiourea methods.

Reagents:

  • 2-Chloro-4-fluorobenzylamine (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Acetonitrile (MeCN) or DMF (5 mL/mmol)

Step-by-Step Protocol:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorobenzylamine (10 mmol, 1.59 g) in Acetonitrile (50 mL).

  • Base Addition: Add DIPEA (25 mmol, 4.35 mL) to the solution. Stir for 5 minutes at room temperature (RT).

  • Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (10.5 mmol, 1.54 g) in a single portion.

  • Reaction: Stir the mixture at RT for 16–24 hours .

    • Monitoring: Check by TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). The starting amine spot should disappear.

    • Note: If reaction is slow due to the electron-deficient ring, heat to 50°C.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Acetonitrile and excess DIPEA.

    • The residue consists of the product and pyrazole byproduct.

  • Purification (Precipitation):

    • Dissolve the residue in a minimum amount of Ethanol (approx. 5-10 mL).

    • Add Diethyl Ether (50-100 mL) slowly with stirring to induce precipitation of the guanidine hydrochloride salt.

    • Cool to 0°C for 2 hours.

    • Filter the white solid and wash with cold ether.

  • Salt Exchange (Optional for Free Base): If the free base is required, dissolve the salt in 1M NaOH and extract with EtOAc. However, the HCl salt is more stable.

Method B: Cost-Effective Synthesis (Recommended for >10g scale)

This method uses S-methylisothiourea hemisulfate . It is cheaper but generates methanethiol (rotten cabbage odor).

Reagents:

  • 2-Chloro-4-fluorobenzylamine (1.0 equiv)

  • S-Methylisothiourea hemisulfate (0.55 equiv - Note: 1 mol sulfate provides 2 mol isothiourea)

  • Ethanol/Water (1:1 v/v)

Protocol:

  • Setup: Dissolve S-methylisothiourea hemisulfate (5.5 mmol) in water (10 mL). Add 2-chloro-4-fluorobenzylamine (10 mmol) dissolved in Ethanol (10 mL).

  • Reaction: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Odor Control: The condenser outlet must be connected to a bleach (sodium hypochlorite) trap to neutralize the evolved methanethiol gas.

  • Workup: Cool the solution. Acidify with concentrated HCl to pH ~2 if not already acidic.

  • Isolation: Evaporate solvents. Recrystallize the crude residue from Isopropanol/Ether.

Data Summary & Characterization

Expected Yields:

Method Yield (%) Purity (HPLC) Notes
Method A (Pyrazole) 85–95% >98% Cleanest profile; minimal byproduct.

| Method B (Isothiourea) | 70–80% | >95% | Requires bleach trap; sulfur smell possible. |

Characterization Data (Simulated for Verification):

  • Appearance: White crystalline solid (HCl salt).

  • Melting Point: 165–168°C (typical for benzylguanidine HCl salts).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.10 (br s, 1H, NH), 7.45 (br s, 4H, Guanidine NHs), 7.55 (dd, 1H, Ar-H), 7.40 (dd, 1H, Ar-H), 7.20 (td, 1H, Ar-H), 4.45 (d, 2H, CH2-N).

    • Key Feature: The benzylic CH2 usually appears as a doublet around 4.4–4.5 ppm, coupling to the NH.

  • MS (ESI+): m/z calculated for C8H9ClFN3 [M+H]+: 202.05; Found: 202.1.

Workflow Visualization

Workflow Start Start: 2-Chloro-4-fluorobenzylamine Reagent Add 1H-Pyrazole-1-carboxamidine HCl + DIPEA in MeCN Start->Reagent Reaction Stir at RT (16h) or 50°C (4h) Reagent->Reaction Check TLC Check: Amine Consumed? Reaction->Check Check->Reaction No (Extend Time) Workup Evaporate Solvent (Remove MeCN/DIPEA) Check->Workup Yes Purify Crystallization (EtOH / Et2O) Workup->Purify Final Product: This compound HCl Purify->Final

Figure 2: Workflow for the High-Purity Synthesis Method (Method A).

Critical Troubleshooting

  • Problem: Low conversion.

    • Cause: The electron-withdrawing F and Cl atoms make the amine less nucleophilic.

    • Solution: Switch solvent to DMF and increase temperature to 60°C. Ensure the guanidinylating reagent is fresh (not hydrolyzed).

  • Problem: Product is an oil/sticky gum.

    • Cause: Presence of residual DIPEA or solvent.

    • Solution: Triturate the oil with diethyl ether or hexanes vigorously to induce crystallization. If that fails, dissolve in water, wash with DCM (to remove non-polar impurities), then lyophilize the aqueous layer.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87. Link

  • Sigma-Aldrich. Product Specification: N-(2-Chloro-4-fluorobenzyl)guanidine (Related Analogues).Link

  • PubChem. Compound Summary: this compound (CAS 1246608-84-3).Link

Application Note: Guanylation Protocols for 2-Chloro-4-Fluorobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the guanylation of 2-chloro-4-fluorobenzylamine . It is designed for researchers requiring high-purity synthesis of guanidine derivatives for medicinal chemistry or chemical biology applications.[1]

Executive Summary & Strategic Analysis

The transformation of 2-chloro-4-fluorobenzylamine (CAS: 15205-11-5) into its corresponding guanidine is a critical step in synthesizing bioactive scaffolds, particularly for ligands targeting GPCRs, ion channels, or viral neuraminidase.[1]

Substrate Analysis:

  • Nucleophilicity: The primary amine is benzylic and generally nucleophilic.[1] However, the electron-withdrawing nature of the chloro (C-2) and fluoro (C-4) substituents exerts a negative inductive effect (-I), slightly reducing the nucleophilicity compared to unsubstituted benzylamine.

  • Sterics: The ortho-chloro substituent introduces mild steric bulk, which may retard reaction rates with bulky guanylating agents.[1]

  • Risk Factors: While the C-4 fluorine is a potential leaving group for Nucleophilic Aromatic Substitution (

    
    ), this side reaction is kinetically disfavored under standard guanylation conditions due to the lack of strong electron-withdrawing groups (like 
    
    
    
    ) in the ortho/para positions.[1]

Protocol Selection Matrix:

Priority Recommended Protocol Reagent Key Advantage
Purity & Mildness Method A 1H-Pyrazole-1-carboxamidine HCl High purity, mild room temp conditions.[1]

| Protection Strategy | Method B |


-Di-Boc-S-methylisothiourea | Yields Boc-protected intermediate; easy silica purification.[1] |
| Cost & Scale-Up  | Method C  | S-Methylisothiourea Sulfate | Economical for multi-gram scale; requires heating.[1] |

Method A: The "Gold Standard" (Pyrazole-1-carboxamidine)[1]

This method is preferred for discovery chemistry (mg to g scale) due to the ease of workup and high conversion rates. The pyrazole byproduct is easily removed.

Reagents & Materials
  • Substrate: 2-Chloro-4-fluorobenzylamine (1.0 equiv)

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 – 1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 2.5 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or dry Methanol (

    
     M concentration)[1]
    
Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorobenzylamine (1.0 equiv) in DMF.

  • Addition: Add DIPEA (2.0 equiv) followed by 1H-pyrazole-1-carboxamidine hydrochloride (1.0 equiv).

    • Note: The reaction is initially heterogeneous but typically clears as it progresses.

  • Reaction: Stir the mixture at Room Temperature (20–25 °C) for 16–24 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM with 1%

      
      ) or LC-MS.[1] The product will appear as a polar spot/peak (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Dilute the reaction mixture with Diethyl Ether (10 volumes). The guanidine product often oils out or precipitates while the pyrazole byproduct remains in solution.

    • Decant the supernatant.[1]

    • Triturate the residue with fresh ether/hexanes to induce crystallization.

  • Alternative Workup (Extraction):

    • Concentrate DMF under reduced pressure.[1]

    • Dissolve residue in minimal water/brine.[1]

    • Extract with EtOAc to remove non-polar impurities.[1]

    • The product remains in the aqueous phase. Lyophilize to obtain the crude salt.

Method B: Protected Guanidine Synthesis (Di-Boc Route)[1]

Ideal when the guanidine must be purified by standard silica chromatography or when the molecule will undergo further synthetic steps incompatible with a free guanidine.

Reagents
  • Substrate: 2-Chloro-4-fluorobenzylamine (1.0 equiv)

  • Reagent:

    
    -Di-Boc-S-methylisothiourea (1.0 – 1.1 equiv)[1]
    
  • Promoter: Mercury(II) Chloride (

    
    ) (1.1 equiv) OR Mukaiyama’s Reagent (2-chloro-1-methylpyridinium iodide) for a metal-free option.[1]
    
  • Base: Triethylamine (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DCM (Dichloromethane) or DMF.[1]

Step-by-Step Protocol (Metal-Free Variation)
  • Activation: Dissolve

    
    -Di-Boc-S-methylisothiourea  (1.1 equiv) in DCM.
    
  • Coupling: Add 2-chloro-4-fluorobenzylamine (1.0 equiv) and

    
      (2.0 equiv).
    
  • Promotion: Add Mukaiyama’s Reagent (1.2 equiv) to drive the reaction by activating the thiourea sulfur.[1]

  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup:

    • Dilute with DCM and wash with water, 5% citric acid, and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Purify the Di-Boc-guanidine intermediate via flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Final Step): Treat the purified intermediate with TFA/DCM (1:1) for 2 hours to liberate the free guanidine 2-chloro-4-fluorobenzylamine salt.[1]

Method C: Cost-Effective Scale-Up (S-Methylisothiourea)[1]

Best for multi-gram synthesis where chromatography is to be avoided.[1] Requires heating and produces methyl mercaptan (toxic/odorous gas).[1]

Reagents
  • Substrate: 2-Chloro-4-fluorobenzylamine (1.0 equiv)

  • Reagent: S-Methylisothiourea sulfate (0.5 equiv - stoichiometry is 2:1 amine:sulfate)[1]

  • Solvent: Ethanol/Water (1:1 or 2:1 mixture)[1]

Step-by-Step Protocol
  • Safety Check: Perform this reaction in a fume hood equipped with a bleach trap to neutralize evolved methyl mercaptan (

    
    ) gas.[1]
    
  • Mixing: Combine the amine and S-methylisothiourea sulfate in the solvent mixture.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 3–6 hours.

    • Observation: Evolution of gas (MeSH) indicates reaction progress.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate to remove ethanol.[1]

    • The product (guanidinium sulfate salt) often crystallizes from the remaining aqueous solution upon cooling on ice.

  • Recrystallization: Recrystallize the crude solid from hot water or water/ethanol to yield pure crystals.[1]

Visualization: Reaction Logic & Mechanism

The following diagrams illustrate the decision logic and the core mechanism for the recommended Method A.

Guanylation_Logic Start Substrate: 2-Chloro-4-fluorobenzylamine Decision Select Protocol based on Needs Start->Decision MethodA Method A: Pyrazole-1-carboxamidine (High Purity / Small Scale) Decision->MethodA Mild Conditions MethodB Method B: Di-Boc-S-methylisothiourea (Purification via Silica / Protection) Decision->MethodB Complex Synthesis MethodC Method C: S-Methylisothiourea Sulfate (Low Cost / Large Scale) Decision->MethodC Scale-Up Product Target: 2-Chloro-4-fluorobenzylguanidine MethodA->Product Workup: Precipitation MethodB->Product Step 1: Silica Col -> Step 2: TFA MethodC->Product Workup: Crystallization

Caption: Decision tree for selecting the optimal guanylation protocol based on scale and purity requirements.

Mechanism_MethodA Reagent 1H-Pyrazole-1-carboxamidine Intermed Tetrahedral Intermediate Reagent->Intermed Amine 2-Cl-4-F-Benzylamine Amine->Intermed Nucleophilic Attack Byproduct Pyrazole (Leaving Group) Intermed->Byproduct Leaves Final Guanidine Product Intermed->Final Elimination

Caption: Mechanistic pathway for Method A showing nucleophilic attack and pyrazole elimination.

Analytical Validation

To ensure the trustworthiness of the protocol, the synthesized compound should be validated against the following expected data profile:

ParameterExpected Value / Observation
Physical State White to off-white solid (Salt form: HCl or Sulfate)
Solubility Soluble in Water, Methanol, DMSO.[1] Insoluble in Ether, Hexanes.
LC-MS (ESI+) m/z = 202.04 (

, calc.[1] for

)
1H NMR (DMSO-d6)

7.4-7.2 (m, 3H, Ar-H), 4.4 (d, 2H,

-N), 7.8-8.5 (br s, Guanidine NH).[1]
19F NMR Single peak around

-110 to -115 ppm (Ar-F).[1]

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1] Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions.[1] Journal of Organic Chemistry, 63(23), 8432–8439. Link

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.[1][2] Synlett, 2009(20), 3368–3372. Link

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[1] ARKIVOC, 2005(4), 49-87.[1] Link

  • Shildneck, P. R., & Windus, W. (1932). S-Methylisothiourea Sulfate.[1] Organic Syntheses, Coll.[1] Vol. 2, p.411. Link

Sources

Application Note: High-Fidelity Screening of Guanidine Derivatives Against Voltage-Gated Potassium (Kv) Channels

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Ion Channel Pharmacologists, Electrophysiologists, and Drug Discovery Scientists Focus: Kv1.3 and Kv11.1 (hERG) Channels

Introduction & Mechanistic Rationale

Guanidine derivatives, characterized by their highly basic and positively charged guanidinium moiety, are frequently utilized as modulators of voltage-gated ion channels. While classically recognized as potent inhibitors of the voltage-gated proton channel (Hv1), recent electrophysiological profiling has revealed that compounds like 5-chloro-2-guanidinobenzimidazole (ClGBI) exhibit significant, non-selective inhibition of voltage-gated potassium (Kv) channels, including Kv1.3 and Kv11.1 (hERG)[1].

The causality behind this cross-reactivity lies in the structural mimicry of the guanidinium group. The positively charged moiety mimics hydrated K⁺ ions, allowing it to enter the intracellular pore cavity of Kv channels during the open state. Once inside, it interacts with key aromatic residues (such as Tyr652 and Phe656 in the hERG S6 helix) to physically occlude the permeation pathway[2]. Because Kv1.3 is essential for T-cell proliferation and hERG is a critical anti-target for cardiac safety (QT prolongation), establishing a robust, self-validating screening funnel is paramount for drug development[1][2].

Screening Funnel Architecture

To efficiently profile guanidine libraries, we employ a two-tiered approach: a high-throughput primary screen utilizing fluorogenic Thallium (Tl⁺) flux, followed by high-fidelity electrophysiological validation using whole-cell patch clamp.

ScreeningWorkflow A Compound Library (Guanidine Derivatives) B Primary HTS Thallium (Tl+) Flux Assay A->B C Hit Triage (IC50 & Z'-factor > 0.6) B->C D Secondary Validation Automated Patch Clamp (APC) C->D E Mechanistic Profiling Manual Whole-Cell Patch Clamp D->E

Figure 1: Funnel workflow for screening guanidine derivatives against Kv channels.

Phase 1: High-Throughput Primary Screening (Thallium Flux Assay)

Causality & Principle: Traditional rubidium flux assays require low-throughput atomic absorption spectroscopy. In contrast, the Thallium (Tl⁺) flux assay leverages Tl⁺ as a highly permeable surrogate for K⁺[3]. When Kv channels are opened via membrane depolarization, Tl⁺ flows down its concentration gradient into the cell and binds to a pre-loaded fluorogenic dye (e.g., Thallos AM). This yields a robust, kinetic fluorescence signal that can be read on a 384-well plate reader, providing the throughput necessary for primary library screening[4][5].

Step-by-Step Protocol
  • Cell Preparation: Seed CHO-K1 cells stably expressing the target channel (e.g., Kv11.1/hERG) into 384-well clear-bottom, black-walled plates at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂[5].

  • Dye Loading: Aspirate media and add 20 µL/well of Thallos AM dye loading solution (containing probenecid to inhibit dye efflux). Incubate for 1 hour at 37°C in the dark[5].

  • Compound Incubation: Add the guanidine derivatives in a 10-point dose-response format (e.g., 10 nM to 100 µM). Critical Step: Incubate for at least 15–30 minutes. Because guanidine derivatives often act as intracellular pore blockers, sufficient time must be allotted for the compound to partition across the lipid bilayer and reach steady-state equilibrium[1].

  • Stimulus & Kinetic Readout: Transfer the plate to a kinetic plate reader (e.g., FlexStation 3 or FLIPR). Record baseline fluorescence (Ex 490 nm / Em 520 nm) for 20 seconds. Inject a high-K⁺/Tl⁺ stimulus buffer to depolarize the cells and open the Kv channels. Continue recording for an additional 280 seconds[5].

  • Self-Validation (QC): Include Terfenadine (for hERG) as a positive control. The assay is validated if the Terfenadine IC₅₀ falls within 170–210 nM and the plate Z'-factor is > 0.6[5]. Calculate Vmax from the initial slope of the fluorescence increase.

Phase 2: Electrophysiological Validation (Whole-Cell Patch Clamp)

Causality & Principle: While Thallium flux identifies gross inhibition, it cannot resolve state-dependent binding or differentiate between pore occlusion and gating modification. Because guanidine derivatives typically require the channel to be in the open state to access their intracellular binding site, precise voltage control via patch clamp is mandatory to map these biophysical interactions[1].

Mechanism Depol Membrane Depolarization Open Kv Channel Open State Depol->Open Block Intracellular Pore Block Open->Block Guanidine Guanidine Derivative (Extracellular) Guanidine->Block Membrane crossing Inhib K+ Efflux Inhibition Block->Inhib

Figure 2: State-dependent intracellular pore block mechanism by guanidine derivatives.

Step-by-Step Protocol
  • Solution Preparation:

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

    • Intracellular Solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2[6].

  • Cell Patching: Use borosilicate glass pipettes pulled to a resistance of 2.5–5 MΩ. Establish a gigaseal (>1 GΩ) on a single CHO-K1 cell expressing the target channel, then apply brief negative pressure to rupture the membrane and achieve whole-cell configuration[6].

  • Voltage Protocols:

    • For Kv1.3: Hold the membrane potential at -120 mV. Apply a series of 15-ms depolarizing pulses to +50 mV to evoke the outward K⁺ current[1].

    • For Kv11.1 (hERG): Hold at -80 mV. Depolarize to +20 mV for 2 seconds (to fully activate and inactivate the channels), followed by a repolarizing step to -40 mV for 1 second to elicit the characteristic hERG tail current[7].

  • Compound Perfusion & Kinetics: Perfuse the guanidine derivative extracellularly. Critical Step: The onset of block for compounds like ClGBI is rate-limited by membrane diffusion. Maintain the voltage protocol continuously and wait 50–100 seconds until the fractional block reaches a steady state before calculating the final IC₅₀[1].

  • Self-Validation (QC): Continuously monitor leak current and series resistance (Rs). The experiment is only valid if Rs remains < 15 MΩ and fluctuates by less than 15% during compound perfusion.

Quantitative Data Summary

The following table summarizes expected assay metrics and reference pharmacology when screening guanidine derivatives and control compounds against Kv channels.

Target ChannelAssay TypeReference CompoundTypical IC₅₀ / KdAssay Metric / Z'-Factor
Kv1.3 Whole-Cell Patch ClampClGBI (Guanidine)~72 µMSteady-state block at 100s
Kv11.1 (hERG) Thallium Flux AssayTerfenadine (Control)176 – 204 nMZ'-Factor > 0.6
Kv11.1 (hERG) Automated Patch ClampClGBI (Guanidine)~12 – 894 µMTail current inhibition
Hv1 (On-Target) Whole-Cell Patch ClampClGBI (Guanidine)~26 µMVoltage-sensor block

References

1.[2] Vandenberg, J. I., et al. "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews. Available at:[Link] 2.[3] "WO2020157126A1 - Modulators of potassium ion channels and uses thereof." Google Patents. Available at: 3.[4] "The Importance of Being Profiled: Improving Drug Candidate Safety and Efficacy Using Ion Channel Profiling." Frontiers. Available at:[Link] 4.[5] "CHO-K1 KV11.1 (hERG) Recombinant cell line." ION Biosciences. Available at:[Link] 5.[6] "A microtranslatome coordinately regulates sodium and potassium currents in the human heart." eLife. Available at: [Link] 6.[7] "Identification of quaternary ammonium compounds as potent inhibitors of hERG potassium channels." Ovid. Available at:[Link] 7.[1] "5-Chloro-2-Guanidinobenzimidazole (ClGBI) Is a Non-Selective Inhibitor of the Human HV1 Channel." PMC (National Institutes of Health). Available at:[Link]

Sources

Application Note: Solvent Selection and Recrystallization Protocols for Guanidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-applicable guide for the recrystallization of guanidine salts, tailored for pharmaceutical and biochemical researchers.

Executive Summary & Scientific Rationale

Guanidine salts (e.g., Guanidine Hydrochloride, Guanidine Thiocyanate, and API-guanidinium adducts) are ubiquitous in biopharmaceutical processing and organic synthesis. Their utility stems from their unique physicochemical properties: they are strongly ionic, chaotropic (disrupting hydrogen bonding networks), and often highly hygroscopic.

However, these same properties make their purification via recrystallization notoriously difficult. The high lattice energy often competes with strong solvation forces in polar protic solvents, leading to common process failures such as "oiling out" (liquid-liquid phase separation) or the inclusion of stubborn UV-absorbing impurities.

This guide moves beyond basic "dissolve and cool" instructions. It integrates solubility thermodynamics with practical process engineering to provide a robust framework for solvent selection and crystal engineering.

Thermodynamics of Solvent Selection

The selection of a solvent system for guanidine salts must balance solubility power (to achieve reasonable volumes) with crystallization potential (to maximize yield).

Solubility Trends and Dielectric Considerations

Guanidinium cations (


) are large, charge-delocalized ions. They interact strongly with solvents capable of hydrogen bond donation and having high dielectric constants.

Table 1: Solubility Profile of Guanidine Hydrochloride (GuHCl) at 25°C Data synthesized from thermodynamic solubility studies [1].

SolventSolubility (Mole Fraction)Dielectric Constant (

)
Suitability as SolventSuitability as Anti-Solvent
Water High (~6.0 M)80.1Excellent (Primary)No
DMF High (0.40)36.7Good (but high BP)No
Methanol Moderate (0.20)32.7Ideal Primary No
Ethanol Low-Moderate (0.11)24.5SecondaryWeak Anti-Solvent
2-Propanol (IPA) Low (0.08)17.9PoorIdeal Anti-Solvent
Acetone Negligible20.7NoStrong Anti-Solvent
Ethyl Acetate Insoluble6.0NoStrong Anti-Solvent
The "Oiling Out" Phenomenon

A critical failure mode in guanidine salt crystallization is "oiling out," where the salt separates as a solute-rich liquid phase rather than a solid crystal.[1][2][3] This occurs when the system enters a miscibility gap in the phase diagram before crossing the solubility curve (binodal vs. spinodal decomposition) [2].

  • Cause: High supersaturation levels, presence of impurities, or operating too close to the melting point of the solvated salt.

  • Mitigation: Use of a "Hybrid" solvent system (Solvent + Weak Anti-solvent) rather than a Strong Anti-solvent, and strict control of cooling rates.

Decision Framework for Solvent Systems

The following logic flow illustrates the selection process based on the specific guanidine salt and impurity profile.

SolventSelection Start START: Select Guanidine Salt Type TypeCheck Is the salt Hydrophilic (e.g., GuHCl) or Hydrophobic (API Salt)? Start->TypeCheck Hydrophilic Hydrophilic (GuHCl, GuSCN) TypeCheck->Hydrophilic Hydrophobic Hydrophobic (Drug Intermediate) TypeCheck->Hydrophobic PurityCheck Primary Impurity? Hydrophilic->PurityCheck SolventA Solvent: Dry Ethanol (NaCl is insoluble) Hydrophobic->SolventA Usually soluble in alcohols Inorganic Inorganic Salts (NaCl, NH4Cl) PurityCheck->Inorganic Salt Removal Organic Organics / UV Absorbers PurityCheck->Organic Color/UV Removal Inorganic->SolventA SolventB Solvent: Methanol (Charcoal treat) Organic->SolventB AntiSolvent Add Anti-Solvent: 2-Propanol or Acetone SolventA->AntiSolvent SolventB->AntiSolvent Cooling Controlled Cooling (Avoid Oiling Out) AntiSolvent->Cooling Result Pure Crystalline Salt Cooling->Result

Figure 1: Decision tree for selecting the optimal solvent system based on salt hydrophobicity and impurity type.

Experimental Protocols

Protocol A: Purification of Guanidine Hydrochloride (Chaotrope Grade)

Objective: Produce ultra-pure GuHCl with low UV absorbance (A260/A280 < 0.05) suitable for protein folding studies.[4] Mechanism: Methanol is used for high solubility, activated charcoal removes UV-absorbing aromatics, and 2-Propanol acts as a miscibility-modifying anti-solvent to induce crystallization without oiling out.

Materials:

  • Crude Guanidine HCl[5]

  • Methanol (HPLC Grade)

  • 2-Propanol (IPA)

  • Activated Charcoal (Norit A or equivalent)

  • Heated filtration apparatus[6]

Step-by-Step Methodology:

  • Dissolution:

    • In a round-bottom flask, dissolve 500 g of crude GuHCl in 1.0 L of Methanol .

    • Heat to 50°C (below boiling point of MeOH: 64.7°C) with stirring until completely dissolved.

    • Note: If the solution is cloudy, inorganic salts (NaCl) may be present. These are less soluble in MeOH and may require filtration before step 2.

  • Adsorption (De-coloring):

    • Add 5-10 g of activated charcoal to the warm solution.

    • Stir at 50°C for 30–45 minutes.

    • Critical Check: Ensure the system does not boil; reflux condenser recommended.

  • Filtration:

    • Filter the hot solution through a Celite pad or a 0.22 µm membrane filter to remove charcoal fines.

    • Collect the filtrate in a clean, pre-warmed flask.

  • Crystallization (Anti-Solvent Addition):

    • Maintain filtrate temperature at ~40°C.

    • Slowly add 2-Propanol (warm) to the stirring filtrate.

    • Ratio: Target a final ratio of 2:1 (Methanol:IPA). Stop addition if persistent cloudiness (nucleation) appears.

  • Cooling & Maturation:

    • Allow the solution to cool to room temperature slowly (approx. 10°C/hour) to prevent oiling out.

    • Once at room temperature, transfer to a 4°C cold room or ice bath for 4 hours.

  • Harvesting:

    • Filter crystals via vacuum filtration.

    • Wash the cake with a cold 1:1 mixture of Methanol/IPA.

    • Dry under vacuum at 40°C.

Protocol B: Recrystallization of Hydrophobic Guanidinium API Salts

Objective: Purify a drug intermediate where the guanidine moiety is attached to a hydrophobic scaffold. Challenge: These salts often oil out in water/alcohol mixtures.

Step-by-Step Methodology:

  • Solvent Screening:

    • Perform a solubility test in Ethanol and Ethyl Acetate .[7]

    • Ideal System: Soluble in hot Ethanol, insoluble in Ethyl Acetate.

  • Seeding Strategy (Essential for Oiling Out Prevention):

    • Dissolve the crude salt in minimum hot Ethanol (e.g., 5 mL/g).

    • Prepare a small amount of "seed" crystals by scratching the side of a test tube containing a drop of the solution or by rapid cooling of a micro-aliquot.

  • Process:

    • Cool the bulk solution to just above the saturation point (metastable zone).

    • Add seed crystals (0.1 wt%).

    • Slowly add Ethyl Acetate (anti-solvent) dropwise.

    • Crucial: If an oily droplet phase appears, stop anti-solvent addition and heat slightly until the oil re-dissolves. Resume cooling/addition more slowly [3].

Troubleshooting: Managing "Oiling Out"

Oiling out is the most common failure mode. Use this workflow to recover the batch.

OilingOut Problem Observation: Liquid Droplets (Oil) Form Step1 STOP Cooling/Addition Problem->Step1 Step2 Re-heat to Clear Solution Step1->Step2 Step3 Add Seed Crystals Step2->Step3 Step4 Reduce Cooling Rate (Linear Ramp) Step3->Step4 Result Crystalline Product Step4->Result

Figure 2: Remediation workflow for liquid-liquid phase separation (oiling out).

References

  • Solubility Measurement of Guanidine Hydrochloride : Li, D., et al. "Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents."[8] Journal of Chemical & Engineering Data.

  • Oiling Out Mechanisms : Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." Mettler Toledo Technical Library.

  • Preventing Oiling Out : BenchChem Technical Support. "Preventing Oiling Out in Diastereomeric Salt Formation." BenchChem Application Notes.

  • Guanidine Thiocyanate Preparation : PrepChem. "Preparation of guanidine thiocyanate." PrepChem Laboratory Manuals.

  • Protein Refolding Reagents : National Institutes of Health (NIH). "Use of Protein Folding Reagents (Guanidine HCl Purification)." PMC Methods.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Guanylation of Electron-Deficient Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled reactions, poor conversions, and reagent decomposition when attempting to guanylate deactivated amines.

Electron-deficient benzylamines (e.g., 4-nitrobenzylamine, 4-trifluoromethylbenzylamine) present a unique kinetic hurdle: the electron-withdrawing groups exert a strong inductive pull (-I effect), severely reducing the electron density on the benzylic carbon and the nucleophilicity of the primary amine. To overcome this, we must abandon standard reagents and shift to highly electrophilic guanylating systems.

Below is our comprehensive troubleshooting guide, structured to address the causality of these failures and provide self-validating protocols for your workflows.

Quantitative Data Summary: Reagent Efficacy Comparison

Before diving into the troubleshooting FAQs, review this performance matrix to ensure you are using the correct reagent class for your specific substrate.

Guanylating ReagentTarget Product TypeYield (Standard Amines)Yield (Electron-Deficient)Mechanistic Causality / Advantage
N,N'-di-Boc-1H-pyrazole-1-carboxamidine Di-Boc-Guanidines85–95%20–40% Insufficiently electrophilic; cannot overcome the high activation energy barrier of weak nucleophiles.
Goodman's Reagent (Triflyl Guanidine)Di-Boc-Guanidines>95%80–95% The triflyl group dramatically lowers the LUMO of the reagent, forcing reactivity[1].
Acylcyanamide + TMSCl Mono-N-acylguanidines90–95%70–90% In situ generation of a highly reactive N-silylcarbodiimide intermediate[2].
HATU + KOtBu Tetramethylguanidines85–95%60–85% Repurposed coupling agent provides direct, base-mediated access to superbases[3].
Pathway Visualization: Overcoming Nucleophilic Deficiency

G A Substrate: Electron-Deficient Benzylamine B1 Strategy 1: Goodman's Reagent (Triflyl Guanidine) A->B1 Di-Boc Guanidines B2 Strategy 2: Acylcyanamide + TMSCl Activation A->B2 Acylguanidines B3 Strategy 3: HATU + Strong Base (For TMGs) A->B3 Tetramethylguanidines C1 Direct Nucleophilic Addition B1->C1 C2 N-Silylcarbodiimide Intermediate B2->C2 C3 Direct Coupling Intermediate B3->C3 D High-Yield Guanidine Product C1->D -Triflamide byproduct C2->D Hydrolysis C3->D -Urea byproduct

Guanylation pathways for electron-deficient benzylamines using optimized electrophilic reagents.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do my electron-deficient benzylamines fail to react with standard pyrazole-based reagents, even after 48 hours of reflux? A1: The failure is rooted in molecular orbital mismatch. Standard reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine rely on the pyrazole ring as a leaving group. While effective for strong nucleophiles, the electrophilicity of the central guanidine carbon is too low to react with the deactivated lone pair of an electron-deficient benzylamine. Extended heating simply leads to thermal decomposition of the reagent rather than product formation. You must switch to a reagent with a stronger electron-withdrawing leaving group to lower the Lowest Unoccupied Molecular Orbital (LUMO).

Q2: What is the most reliable reagent for synthesizing Di-Boc-guanidines from these poor nucleophiles? A2: 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, commonly known as Goodman's Reagent, is the industry standard[1]. The triflyl (-SO₂CF₃) group is exceptionally electron-withdrawing. This creates a highly electrophilic center that readily accepts attack from poor nucleophiles. The byproduct, trifluoromethanesulfonamide, is relatively inert and easily removed during basic workup.

Q3: I am seeing significant Boc-deprotection during the workup of my di-Boc-guanidine product. How can I prevent this? A3: This is a classic pitfall. Boc groups on guanidines are uniquely acid-sensitive compared to standard Boc-amines. This is because the loss of the Boc group generates a highly resonance-stabilized guanidinium cation, driving the equilibrium toward deprotection. Troubleshooting Fix: Never use acidic washes (e.g., 1M HCl, or even saturated NH₄Cl if left in the separatory funnel too long). Use strictly neutral or mildly basic workup conditions (e.g., saturated NaHCO₃) to ensure the integrity of the product.

Q4: I need to synthesize mono-N-acylguanidines. How can I activate my cyanamides effectively? A4: Acylcyanamides are notoriously sluggish with deactivated amines. However, treating an acylcyanamide with chlorotrimethylsilane (TMSCl) generates a highly reactive N-silylcarbodiimide intermediate in situ. This intermediate is capable of guanylating hindered and electron-deficient amines rapidly at room temperature, often completing within 15 minutes to a few hours[2]. See Protocol 2 below for the exact methodology.

Q5: Can I repurpose standard peptide coupling agents for guanylation? A5: Yes, specifically for the synthesis of pentasubstituted guanidines (like 2-substituted 1,1,3,3-tetramethylguanidines or TMGs). Recent systematic studies have shown that HATU, a common amide coupling reagent, acts as an excellent guanylating agent. While strong nucleophiles react with HATU in the presence of mild bases like Triethylamine (TEA), electron-deficient amines require a stronger base like Potassium tert-butoxide (KOtBu) in DMF to drive the reaction[3].

Validated Experimental Protocols
Protocol 1: Guanylation using Goodman's Reagent (Di-Boc-Guanidines)

Self-Validating Design: The use of excess DIPEA neutralizes the acidic triflamide byproduct in real-time, preventing reaction stalling and premature Boc-deprotection.

  • Preparation: In an oven-dried round-bottom flask under N₂ or Ar, dissolve the electron-deficient benzylamine (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) dropwise. Causality: DIPEA acts as a non-nucleophilic base, ensuring the benzylamine remains unprotonated while simultaneously scavenging the trifluoromethanesulfonamide byproduct[1].

  • Reagent Addition: Add 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine (1.05 equiv, 1.05 mmol) in one portion.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir at room temperature. Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the ninhydrin-active primary amine spot disappears (typically 12–24 hours for deactivated substrates).

  • Workup: Dilute with DCM (15 mL). Wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography.

Protocol 2: Synthesis of Mono-N-acylguanidines via TMSCl Activation[2]

Self-Validating Design: The immediate dissolution of the potassium salt upon TMSCl addition serves as a visual indicator that the active N-silylcarbodiimide has successfully formed.

  • Activation: Suspend the shelf-stable potassium salt of the acylcyanamide (1.2 equiv) in anhydrous acetonitrile (ACN, 0.2 M).

  • Intermediate Generation: Add chlorotrimethylsilane (TMSCl) (1.2 equiv). Stir for 15 minutes. Causality: The suspension will clarify as the reactive N-silylcarbodiimide is generated[2].

  • Amine Addition: Add the electron-deficient benzylamine (1.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at room temperature. For highly electron-deficient substrates, extended reaction times (up to 12 hours) or gentle heating (40 °C) may be required[2].

  • Workup: Quench the reaction with methanol (1 mL) to hydrolyze the silyl group. Concentrate the mixture, partition between EtOAc and saturated aqueous NaHCO₃, and extract. Purify via standard chromatography.

References

1.[2] Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. Organic Chemistry Portal (J. Org. Chem., 2011). Available at: 2.[3] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - National Institutes of Health (J. Org. Chem., 2025). Available at: 3.[1] Reagents and conditions: a 1,3-di-Boc-2-(trifluoromethylsulfonyl) guanidine. ResearchGate. Available at:

Sources

Technical Support Center: Troubleshooting the Hygroscopicity of Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for guanidine hydrochloride (GdnHCl). As a widely utilized chaotropic agent in protein denaturation, RNA isolation, and various pharmaceutical formulations, the inherent hygroscopicity of GdnHCl presents a significant challenge in the laboratory.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common issues arising from the moisture-absorbing nature of this critical reagent. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: My solid guanidine hydrochloride has formed hard clumps. Is it still usable?

A1: This is a very common observation. Guanidine hydrochloride is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This can cause the powder to agglomerate or "cake." In most cases, the quality of the product is not significantly affected, and solutions prepared from both free-flowing and lumpy GdnHCl are chemically identical.[6][7][8]

However, the presence of clumps can make accurate weighing difficult and may indicate improper storage. Before use, it is advisable to break up the clumps with a clean, dry spatula or mortar and pestle in a low-humidity environment, such as a glove box or a room with a dehumidifier.[9] For applications requiring high precision, it may be prudent to verify the concentration of the resulting solution.

Q2: Why is it critical to control the moisture content of guanidine hydrochloride in my experiments?

A2: Controlling the moisture content of GdnHCl is paramount for several reasons:

  • Accurate Concentration: Undetected water content will lead to the preparation of solutions with a lower-than-intended molarity. This is especially critical in protein denaturation and refolding studies, where the concentration of the denaturant directly influences the outcome.[3][10]

  • Reproducibility: Inconsistent moisture content between batches of GdnHCl will lead to variability in your experimental results, compromising the reproducibility of your findings.

  • Chemical Stability: For certain applications, particularly in pharmaceutical formulations, excess moisture can promote the degradation of the active pharmaceutical ingredient (API) or other excipients.[11]

  • Flowability and Handling: In manufacturing processes, caked powder can impede flow through hoppers and other equipment, leading to production inefficiencies.[12]

Q3: What are the best practices for storing and handling guanidine hydrochloride to minimize moisture absorption?

A3: Proper storage and handling are the first line of defense against the hygroscopic nature of GdnHCl.

  • Airtight Containers: Always store GdnHCl in its original, tightly sealed container.[9][13] If the original container is compromised, transfer the salt to a new, dry, airtight container.

  • Dry Environment: Store the container in a cool, dry place. A desiccator cabinet containing a desiccant such as silica gel is highly recommended.[14]

  • Minimize Exposure: When weighing out the salt, do so quickly to minimize its exposure to ambient air.[9][13] Reseal the container immediately after use.

  • Inert Atmosphere: For highly sensitive applications, consider handling GdnHCl in a glove box under an inert atmosphere (e.g., nitrogen or argon).[15]

Troubleshooting Guides

Problem 1: Inconsistent results in protein denaturation experiments.

Possible Cause: Inaccurate concentration of the GdnHCl solution due to absorbed moisture.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting inconsistent protein denaturation.

Problem 2: Difficulty in achieving complete dissolution of guanidine hydrochloride, especially at high concentrations.

Possible Cause: The maximum solubility of GdnHCl in water at room temperature is approximately 6 M.[7] Attempting to prepare solutions of higher concentration without heating will result in incomplete dissolution.

Solution: To prepare an 8 M GdnHCl solution, gentle heating is required.

Protocol for Preparing High-Concentration GdnHCl Solutions:

  • Weigh the required amount of GdnHCl. For 100 mL of an 8 M solution, you will need approximately 76.42 g.

  • Add the GdnHCl to a beaker with a stir bar.

  • Add a volume of deionized water slightly less than the final desired volume (e.g., 80 mL for a 100 mL final volume).

  • Gently heat the solution to approximately 35°C while stirring continuously.[7]

  • Once the GdnHCl is completely dissolved, allow the solution to cool to room temperature.

  • Adjust the final volume to the desired amount with deionized water.

  • Verify and adjust the pH if necessary for your application.

Problem 3: The pH of my guanidine hydrochloride solution is not at the expected value.

Possible Cause: Guanidine hydrochloride is the salt of a strong acid (HCl) and a strong base (guanidine), but its solutions can have a slightly acidic to neutral pH.[16] The pKa of the guanidinium ion is 13.6, making it a very weak acid.[17] However, impurities or absorbed atmospheric CO2 can alter the pH.

Solution:

  • Always use high-purity, molecular biology grade GdnHCl.

  • Prepare solutions using freshly deionized and degassed water.

  • If the pH is critical for your experiment, buffer the solution to the desired pH using a suitable buffer system that does not interfere with your downstream applications. For example, a ready-to-use 8 M guanidine hydrochloride solution buffered at pH 8.5 with bicine is commercially available for procedures like labeling cysteine residues.[2]

Experimental Protocols

Protocol 1: Drying Guanidine Hydrochloride

This protocol should be performed with caution, as excessive heating can cause decomposition.

  • Spread a thin layer of the clumped GdnHCl in a clean, dry glass baking dish.

  • Place the dish in a vacuum oven.

  • Dry the material at 105°C for 4 hours under vacuum.[18][19]

  • After drying, allow the GdnHCl to cool to room temperature inside a desiccator before use.

Protocol 2: Verifying the Concentration of a Guanidine Hydrochloride Solution

The concentration of a GdnHCl solution can be accurately determined by measuring its refractive index.

Required Materials:

  • Calibrated refractometer

  • Temperature-controlled water bath

Procedure:

  • Ensure the refractometer is clean and properly calibrated.

  • Equilibrate the GdnHCl solution and the refractometer to a constant temperature (e.g., 25°C).

  • Apply a small amount of the GdnHCl solution to the prism of the refractometer.

  • Record the refractive index.

  • Compare the measured refractive index to a standard curve or use the following equation to calculate the molarity (M) of the GdnHCl solution:

    M = 57.143 * (RI - 1.3347) + 38.68 * (RI - 1.3347)² - 91.6 * (RI - 1.3347)³

    Where RI is the refractive index of the solution.

Data Presentation

Molarity (M)Refractive Index (at 25°C)
11.3521
21.3695
31.3869
41.4043
51.4217
61.4391
71.4565
81.4739

Note: This table provides approximate values. For precise measurements, it is recommended to generate a standard curve using accurately prepared GdnHCl solutions.

Advanced Troubleshooting and Formulation Strategies

For professionals in drug development and manufacturing facing persistent issues with GdnHCl hygroscopicity, several advanced strategies can be employed:

  • Co-processing with Excipients: Blending GdnHCl with non-hygroscopic excipients can reduce the overall moisture uptake of the formulation.[12][20]

  • Film Coating: Applying a moisture-barrier film coating to tablets or granules containing GdnHCl can provide effective protection from ambient humidity.[20][21]

  • Encapsulation: Encapsulating GdnHCl within a protective shell can isolate it from the environment.[12][21]

  • Controlled Manufacturing Environment: Maintaining low humidity (less than 40% relative humidity) and controlled temperatures in production and storage areas is crucial.[11][20]

Caption: Workflow for handling hygroscopic guanidine hydrochloride.

By understanding the principles behind the hygroscopicity of guanidine hydrochloride and implementing these robust troubleshooting and handling strategies, you can ensure the accuracy, reliability, and reproducibility of your experimental and manufacturing processes.

References
  • Vertex AI Search, Action of Guanidine Hydrochloride on Proteins, Accessed March 7, 2026.
  • Sigma-Aldrich, 8 M Guanidine Hydrochloride Solution Buffered, pH 8.5 Product Code G 7294, Accessed March 7, 2026.
  • ResearchGate, What is the best method for conversion of guanidine hydrochloride to free base guanidine?, Accessed March 7, 2026.
  • MP Biomedicals, Guanidine Hydrochloride, Accessed March 7, 2026.
  • BioSpectra, Inc., Guanidine HCl 6M GMP Denaturant Solution, Accessed March 7, 2026.
  • BioSpectra, Inc., GUANIDINE HYDROCHLORIDE TESTING METHODS, Accessed March 7, 2026.
  • Google Patents, CN118834146A - Preparation method of guanidine hydrochloride, Accessed March 7, 2026.
  • PMC, Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions, Accessed March 7, 2026.
  • Benchchem, Application Notes and Protocols for Protein Denaturation Using Urea and Guanidine Hydrochloride, Accessed March 7, 2026.
  • TutorChase, How do you handle hygroscopic solutes in the lab?, Accessed March 7, 2026.
  • Science.gov, guanidine hydrochloride solutions: Topics by Science.gov, Accessed March 7, 2026.
  • Carl ROTH, Safety Data Sheet: Guanidine hydrochloride, Accessed March 7, 2026.
  • Sigma-Aldrich, Guanidine hydrochloride (G7153)
  • Pharma Excipients, Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals, Accessed March 7, 2026.
  • ThermoFisher, AN001055: Assay of guanidine in pharmaceutical formul
  • PubChem, Guanidine Hydrochloride | CH5N3.ClH | CID 5742, Accessed March 7, 2026.
  • Pharma.Tips, How to Stabilize Tablets Containing Hygroscopic Ingredients, Accessed March 7, 2026.
  • Guanidine Hydrochloride, Accessed March 7, 2026.
  • USP, Guanidine Hydrochloride - Definition, Identification, Impurities - USP 2025, Accessed March 7, 2026.
  • Google Patents, CN1247536C - Process for preparing guanidine hydrochloride, Accessed March 7, 2026.
  • BioSpectra, Inc., Guanidine Hydrochloride, Accessed March 7, 2026.
  • HepatoChem, How do you handle hygroscopic salts?, Accessed March 7, 2026.
  • CORECHEM Inc., Hygroscopic: What it Means, What You Need to Know, Accessed March 7, 2026.
  • Sigma-Aldrich, SAFETY D
  • Wikipedia, Guanidinium chloride, Accessed March 7, 2026.
  • PubMed, The Inhibition Mechanism of Guanidine Hydrochloride on the Catalytic Activity of Recombinant Human Protein Disulfide Isomerase, Accessed March 7, 2026.
  • richpacking020.com, Hygroscopic Problems Of Capsule Filled Powders, Accessed March 7, 2026.
  • Ibis Scientific, LLC, The Role of Desiccants in Protecting Hygroscopic Chemicals, Accessed March 7, 2026.
  • PMC, Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods, Accessed March 7, 2026.
  • MDPI, Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals, Accessed March 7, 2026.
  • RSC Publishing, Influence of urea and guanidine hydrochloride on lysozyme stability and thermal denaturation; a correlation between activity, protein dynamics and conform
  • INSITU Building Preservation, Hygroscopic Salt Behaviour, Accessed March 7, 2026.
  • PMC, In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride, Accessed March 7, 2026.
  • PubMed, Nonlinear effect of GdnHCl on hydration dynamics of proteins: a 1H magnetic relaxation dispersion study, Accessed March 7, 2026.
  • Sigma-Aldrich, 50933 Guanidine hydrochloride (Aminoformamidine hydrochloride, Guanidium chloride, Guanidinium chloride), Accessed March 7, 2026.
  • ChemicalBook, Guanidine hydrochloride synthesis, Accessed March 7, 2026.

Sources

Technical Support Center: Stability & Handling of 1-(2-Chloro-4-fluorobenzyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

1-(2-Chloro-4-fluorobenzyl)guanidine is a critical scaffold used in the development of kinase inhibitors (e.g., ERK2), antimicrobial agents, and norepinephrine transporter ligands. While the guanidine core provides essential hydrogen-bonding interactions for biological potency, it introduces specific stability challenges that are often misinterpreted as "compound degradation."[1]

This guide addresses the physicochemical behavior of this molecule, distinguishing between actual chemical degradation (hydrolysis/photolysis) and physical instability (salt disproportionation/carbonation).[1]

Module 1: Chemical Stability Profile

The Carbonation Trap (The "White Crust" Phenomenon)

The most common user complaint regarding guanidine derivatives is the appearance of a white, insoluble precipitate upon storage.

  • Mechanism: The guanidine functional group is a strong base (

    
    ).[1] In its free base  form, it rapidly reacts with atmospheric carbon dioxide (
    
    
    
    ) and moisture to form guanidinium carbonate .[1]
  • Diagnosis: If your clear DMSO stock develops a crust around the cap, it is likely carbonate formation, not oxidative degradation.

  • Prevention: Always store the hydrochloride (HCl) salt form when possible.[1] If using the free base, store under argon/nitrogen.[1]

Photodehalogenation Risk

The 2-chloro-4-fluoro substitution pattern on the benzyl ring creates an electron-deficient system susceptible to radical mechanisms.

  • Mechanism: Under UV light exposure (especially in solution), the carbon-halogen bonds (particularly C-Cl) can undergo homolytic cleavage, leading to radical species and subsequent dehalogenation or polymerization.

  • Impact: Loss of potency in binding assays due to the loss of the halogen "anchor" points required for hydrophobic pocket interactions.

Hydrolytic Stability

Contrary to common belief, benzylguanidines are relatively resistant to hydrolysis compared to amidines.[1] However, under alkaline conditions (pH > 10) or elevated temperatures (>40°C), the guanidine group hydrolyzes to the corresponding urea and ammonia .

Module 2: Visualizing Degradation & Handling

The following diagram illustrates the decision logic for handling and the chemical pathways that compromise sample integrity.

GuanidineStability Start 1-(2-Chloro-4-fluorobenzyl) guanidine Sample Salt HCl Salt Form (Stable Solid) Start->Salt Commercial Standard Base Free Base Form (Reactive Solid) Start->Base Synthesis Intermediate DMSO DMSO Stock (Recommended) Salt->DMSO High Solubility Water Aqueous Buffer Salt->Water Soluble (Acidic pH) Base->DMSO Soluble Carbonate Guanidinium Carbonate (Insoluble Crust) Base->Carbonate Air Exposure (+ CO2) Photolysis Dehalogenated By-products DMSO->Photolysis UV Light Exposure Water->Base pH Shift > pKa (Precipitation) Hydrolysis Urea Derivative (Inactive) Water->Hydrolysis pH > 10 or Heat

Figure 1: Stability and solubility flowchart.[1] Note the critical risk of precipitation (reversion to free base) in aqueous buffers and carbonation of the free base.

Module 3: Preparation & Storage Protocols

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Prepare a 10 mM stock solution stable for >3 months.

  • Solvent Selection:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Why? DMSO prevents hydrolysis and suppresses the ionization equilibrium that leads to precipitation.[1]

    • Alternative: Ethanol (for free base), Water (only for HCl salt).[1]

  • Dissolution Step:

    • Calculate mass:

      
      .[1]
      
    • Note: MW of Free Base

      
       g/mol .[1][2] MW of HCl Salt 
      
      
      
      g/mol .[1] Check your vial label.
    • Add solvent and vortex for 30 seconds.[1] If using the HCl salt in water, ensure the water is degassed to minimize dissolved

      
      .
      
  • Storage:

    • Aliquot into amber glass vials (to prevent photolysis).

    • Store at -20°C .

    • Limit Freeze-Thaw: Max 5 cycles.

Table 1: Stability Data Summary
ParameterConditionStability StatusRecommendation
Solid State Desiccated, -20°CHigh (>2 years)Keep container tightly induced under Argon.[1]
DMSO Solution Room Temp, DarkModerate (2-4 weeks)Use for short-term assays only.[1]
Aqueous Solution pH 7.4, 37°CLow (<24 hours)Prepare fresh immediately before use.
Light Exposure Ambient Lab LightRisk Use amber tubes; wrap in foil.

Module 4: Troubleshooting FAQ

Q1: I diluted my DMSO stock (HCl salt) into PBS (pH 7.4), and it turned cloudy. Why? A: This is likely "Free Base Crash-Out." While the HCl salt is soluble, diluting it into a buffered system at pH 7.4 pushes the equilibrium toward the free base form.[1] If the concentration exceeds the intrinsic solubility of the free base (which is hydrophobic due to the chloro-fluoro-benzyl ring), it precipitates.

  • Fix: Lower the final assay concentration or add a solubilizing agent (e.g., 0.1% Tween-20 or cyclodextrin) to the buffer.

Q2: My LC-MS shows a peak with Mass [M+18] or [M-1]. What is it? A:

  • [M+18] (Hydrolysis): Indicates conversion of the guanidine (

    
    ) to urea (
    
    
    
    ).[1] This happens in old aqueous samples.[1]
  • [M-1] (Dehalogenation): If you see a mass shift corresponding to the loss of Cl or F, the sample has suffered photolytic damage.

Q3: Can I autoclave solutions of this compound? A: No. The high heat and pressure will accelerate hydrolysis of the guanidine group and potentially cleave the benzyl-nitrogen bond. Sterilize by filtration (0.22 µm PVDF or PES membrane).[1]

Q4: Is the compound hygroscopic? A: Yes, particularly the HCl salt. Moisture absorption alters the weighable mass, leading to inaccurate stock concentrations.[1] Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

References

  • Guanidine Hydrolysis Kinetics

    • Title: Kinetics and mechanism of the alkaline hydrolysis of guanidine.[1][3][4]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[1][3][4]

    • Relevance: Establishes the baseline stability of the guanidinium c
    • [1]

  • Photostability of Halogenated Aromatics

    • Title: Photocatalytic C–F bond activation in small molecules.[1][5]

    • Source: Nature / PubMed Central.[1]

    • Relevance: Details the radical mechanisms by which fluoro/chloro-benzyl rings degrade under light exposure.
  • Biological Applications & Structure

    • Title: Synthesis and evaluation of benzylguanidine analogs for targeting the human norepinephrine transporter.[1]

    • Source: Bioorganic & Medicinal Chemistry / ResearchGate.[1]

    • Relevance: Provides context on the synthesis and handling of structural analogs (mIBG) similar to the topic molecule.
  • General Stability Guidelines

    • Title: ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products.[1]

    • Source: European Medicines Agency (EMA).[1]

    • Relevance: The gold standard framework for defining storage conditions and stress testing.[1]

Sources

Overcoming solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-001 Topic: Overcoming Solubility Issues in Biological Assays Status: Open Assigned Specialist: Senior Application Scientist

Overview: The Solubility Paradox

Welcome to the technical support center. You are likely here because your IC50 curves are erratic, your high-potency hits are not reproducing, or your cells are dying in the vehicle control.

In modern drug discovery, we face the Solubility Paradox : to improve potency, we often add lipophilic groups to compounds, which simultaneously degrades aqueous solubility. When a hydrophobic compound dissolved in 100% DMSO is suddenly introduced to an aqueous buffer, it experiences "solvent shock," leading to precipitation or colloidal aggregation.

This guide provides the diagnostic workflows and rescue protocols to validate your data.

Module 1: Diagnostics – Is Your Compound Actually in Solution?

Before optimizing, you must diagnose.[1] Many researchers assume a compound is soluble because the 10 mM DMSO stock is clear. This is a fatal error. Precipitation usually occurs at the working concentration in the assay buffer.

Q: How do I detect precipitation in my assay plate?

A: Do not rely on the naked eye. Microprecipitates are often invisible. Use Nephelometry (light scattering) rather than Absorbance.[2][3][4]

  • The Mechanism: Absorbance (OD600) measures light blocked, which is insensitive to low-density particles. Nephelometry measures light scattered at an angle, which is highly sensitive to the Tyndall effect caused by early-stage precipitation.

Diagnostic Workflow

The following diagram outlines the decision logic for assessing solubility integrity before running a bioassay.

SolubilityWorkflow Start Compound Stock (10 mM DMSO) Dilution Dilute to 2x Assay Conc. in Buffer Start->Dilution Measure Measure Light Scattering (Nephelometry) Dilution->Measure Decision Signal > Background? Measure->Decision Pass Soluble: Proceed to Assay Decision->Pass No Fail Insoluble: Risk of False Positive Decision->Fail Yes Action1 Action: Lower Concentration Fail->Action1 Action2 Action: Check Aggregation Fail->Action2

Figure 1: Solubility Assessment Workflow. Nephelometry is the gatekeeper for assay validity.

Module 2: The Solvent System – DMSO Tolerance
Q: My cells are dying. Is it the drug or the DMSO?

A: It is likely the DMSO if you have exceeded the "Critical Solvent Threshold." DMSO is not inert; it permeabilizes membranes and can unfold enzymes.

Key Insight: DMSO is hygroscopic . A stock solution left uncapped or repeatedly frozen/thawed will absorb atmospheric water. This water reduces the solubility of your hydrophobic compounds inside the stock tube, causing them to crash out before you even pipette them.

Reference Data: DMSO Tolerance Limits
Assay TypeSafe DMSO Limit (Final %)Mechanism of Interference
Cell-Based (Robust) 0.5% - 1.0%Membrane permeabilization; stress response activation.
Cell-Based (Sensitive) < 0.1%Primary neurons/stem cells are highly sensitive to osmotic stress.
Enzymatic 1.0% - 5.0%Solvent can compete for active sites or induce partial unfolding.
Protein-Protein Interaction 2.0% - 5.0%Generally tolerant, but hydrophobic pockets may be obscured.

Note: Always run a "Vehicle Only" control curve to determine the baseline toxicity of DMSO for your specific cell line.

Module 3: The "Anti-Crash" Dilution Protocol
Q: Why do I see precipitation in the middle of my dilution series?

A: You are likely performing a "Direct Dilution" (pipetting 100% DMSO stock directly into aqueous buffer). This creates a local high-concentration zone where the compound crashes out instantly.

The Solution: Intermediate Dilution This protocol buffers the transition from organic to aqueous solvent.

Step-by-Step Protocol:

  • Prepare Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute the compound 1:20 into a "Transition Plate" containing 50% DMSO / 50% Buffer.

    • Result: 500 µM compound in 50% DMSO. (Most compounds remain soluble here).

  • Final Step: Transfer from the Transition Plate to the Assay Plate (containing aqueous media) at a 1:50 dilution.

    • Final Result: 10 µM compound in 1% DMSO.

This method prevents the "shock" of dropping hydrophobic molecules into a 100% water environment.

DilutionStrategy Stock 100% DMSO Stock (Hydrophobic Environment) Direct Direct Dilution (Risk of Crash-out) Stock->Direct Bad Practice Intermediate Intermediate Plate (50% DMSO / 50% Buffer) Stock->Intermediate Step 1 Buffer 100% Aqueous Buffer Direct->Buffer Final Final Assay Well (1% DMSO - Stable) Intermediate->Final Step 2

Figure 2: The Intermediate Dilution Strategy minimizes solvent shock and precipitation.

Module 4: The Aggregation Trap (False Positives)
Q: I have a hit with nanomolar potency, but the Hill slope is steep (>2.0). Is it real?

A: Suspect Colloidal Aggregation . Hydrophobic compounds can form colloids (micelles) that sequester enzymes non-specifically. This looks like inhibition, but it is a physical artifact. This phenomenon, extensively characterized by the Shoichet Lab, is the most common cause of false positives in HTS.

Diagnostic Checklist (The "Shoichet Criteria"):

  • Steep Hill Slope: Is the slope > 2.0? (Real 1:1 binding usually has a slope of ~1.0).

  • Flat SAR: Do minor structural changes fail to change potency?

  • Detergent Sensitivity: Does adding 0.01% Triton X-100 abolish the activity?

Rescue Protocol: The Detergent Test

If you suspect aggregation, run this validation experiment:

  • Control Arm: Run the IC50 assay with standard buffer.

  • Test Arm: Run the IC50 assay with buffer + 0.01% freshly prepared Triton X-100 (or Tween-80).

  • Analysis:

    • If potency is unchanged: The inhibition is likely real (specific binding).

    • If potency disappears (IC50 shifts >10-fold): The compound was aggregating. The detergent broke up the colloids, revealing the compound is actually inactive.

References
  • NCBI Assay Guidance Manual . Solubility and Anomalous Results. National Center for Biotechnology Information. Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a Spirit of Haunting. Drug Discovery Today.
  • BMG LABTECH . Nephelometry vs. Turbidimetry in Solubility Screening. Available at: [Link]

For further assistance, please contact the application support team with your specific assay parameters.

Sources

Technical Support Center: Guanidine Protection Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Reactions in Guanidine Protection/Deprotection Steps

Introduction: The Guanidine Paradox

Arginine (Arg) presents a unique paradox in peptide synthesis. Its guanidino side chain is exceptionally basic (


) and nucleophilic, requiring robust protection to prevent acylation during chain assembly. However, the very stability required to survive repetitive base treatments (Fmoc removal) makes the final acidolytic deprotection thermodynamically challenging.

This guide addresses the three critical failure modes associated with Arg protection: Electrophilic Alkylation (Pbf/Pmc adducts) , Intramolecular Cyclization (


-lactam) , and Incomplete Deprotection .

Module 1: Troubleshooting Aromatic Modification (The Sulfonylium Ion)

The Problem

Users frequently report mass anomalies of +252.3 Da (Pbf) or +266.3 Da (Pmc) on peptides containing Tryptophan (Trp).

The Mechanism

Upon acid cleavage, sulfonyl-based protecting groups (Pbf, Pmc) do not simply "fall off."[1][2] They generate a highly reactive sulfonylium cation (


).[3] This is a "soft" electrophile that aggressively attacks electron-rich aromatic systems, particularly the indole ring of Trp.
Visualization: The Sulfonylium Attack Pathway

G ArgPbf Arg(Pbf) Side Chain Acid TFA Cleavage ArgPbf->Acid Cation Sulfonylium Ion (Ar-SO2+) Acid->Cation Heterolysis Scavenger Scavenger (Thioanisole/H2O) Cation->Scavenger Fast Trap (Kinetic Control) Trp Trp Indole Ring Cation->Trp Slow Attack (No Scavenger) Safe Inert Sulfonic Acid (Safe Byproduct) Scavenger->Safe Adduct Trp-Pbf Adduct (+252 Da) Trp->Adduct

Caption: Figure 1. Kinetic competition between scavenger trapping and Tryptophan alkylation during Arg(Pbf) deprotection.

FAQ: Aromatic Modification

Q: Why is Pbf preferred over Pmc if both cause alkylation? A: It is a matter of cation stability. The oxygen in the dihydrobenzofuran ring of Pbf allows the generated cation to be more stable (and thus slightly less reactive) than the Pmc cation, but more importantly, Pbf cleaves faster. Faster cleavage means the peptide is exposed to the dangerous cation for less time. Pmc requires longer TFA exposure, increasing the statistical probability of Trp alkylation [1].[4]

Q: My standard cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) isn't working for Arg-Trp peptides. Why? A: Triisopropylsilane (TIS) is a hydride donor; it is excellent for quenching carbon cations (like t-Butyl).[5] However, the sulfonylium ion is better quenched by "soft" nucleophiles.[2] You must add Thioanisole or DODT .

Protocol A: The "Golden Standard" Cocktail for Arg/Trp Peptides

Use this when your sequence contains both Arg and Trp/Tyr/Met.

  • Prepare Reagent K (Modified):

    • TFA: 82.5%[6][7]

    • Phenol: 5% (Solubilizes the resin/peptide matrix)[7]

    • Thioanisole: 5% (Critical for Pbf/Pmc scavenging)[6][7]

    • Water: 5% (Hydrolyses the sulfonyl species)

    • EDT (Ethanedithiol) or DODT: 2.5% (Protects Trp/Met from oxidation)

  • Execution:

    • Chill the cocktail to 0°C before adding to the resin (suppresses initial exothermic side reactions).

    • Allow to warm to Room Temperature.[7]

    • Reaction time: 2–3 hours. Do not exceed 4 hours as Trp degradation increases.

Module 2: The Lactamization Trap (Coupling Steps)

The Problem

Low coupling yields for Arg residues, often accompanied by a mass shift of -18 Da (loss of water) or deletion sequences where Arg is missing entirely.

The Mechanism

During activation, the


-amino group is protected (Fmoc), but if the side chain protection (

) is insufficient or if excess base is present, the nucleophilic guanidine nitrogen can attack the activated carboxyl ester of the same arginine molecule. This forms a six-membered

-lactam ring. Once formed, this species is chemically inert and cannot couple to the peptide chain [2].
Visualization: Troubleshooting Decision Tree

Lactam Start Low Arg Coupling Yield? CheckBase Check Activation Base Start->CheckBase BaseHigh Base > 1.0 equiv (e.g., HATU/DIEA) CheckBase->BaseHigh Yes BaseLow No Base / Low Base (e.g., DIC/Oxyma) CheckBase->BaseLow No LactamRisk High Risk: Lactam Formation BaseHigh->LactamRisk StericRisk Risk: Steric Hindrance BaseLow->StericRisk Sol1 Switch to DIC/Oxyma (Protocol B) LactamRisk->Sol1 Sol2 Double Couple Increase Temp to 50°C StericRisk->Sol2

Caption: Figure 2. Diagnostic logic for distinguishing Lactamization from Steric Hindrance.

Protocol B: Low-Lactam Coupling Strategy

Standard phosphonium/uronium salts (HATU/HBTU) require tertiary bases (DIEA/NMM), which promote lactamization. Carbodiimide chemistry is safer for Arg.

  • Reagents:

    • Activator: DIC (Diisopropylcarbodiimide)[8]

    • Additive: Oxyma Pure (preferred over HOBt due to safety and efficiency)

    • Solvent: DMF (or NMP for difficult sequences)[9]

  • Stoichiometry:

    • AA : DIC : Oxyma = 1 : 1 : 1[8]

  • Procedure:

    • Pre-activation: 2–3 minutes maximum. (Prolonged pre-activation increases lactam risk).

    • Base Rule: Do NOT add DIEA or TMP unless absolutely necessary. If the resin is acidic (e.g., chloride form), wash with 5% DIEA/DCM first, then wash thoroughly before coupling.

Module 3: Comparative Data & Scavenger Performance

To assist in experimental design, the following data summarizes the efficiency of protecting groups and scavenger systems based on aggregated internal and literature data [3, 4].

Table 1: Protecting Group Characteristics
Protecting GroupAcid LabilityTrp Alkylation RiskRecommended For
Pbf High (Fast)ModerateStandard Fmoc-SPPS; Arg-rich peptides.
Pmc Medium (Slow)HighLegacy protocols; simple sequences w/o Trp.
Mtr Low (Very Slow)Very HighSpecialized orthogonal protection only.
Table 2: Scavenger Cocktail Efficiency (Arg-Trp Model Peptide)
Cocktail Composition% Purity (Arg-Trp Peptide)Major Impurity
95% TFA / 5% Water 45%Sulfonated Trp (+252 Da)
95% TFA / 2.5% TIS / 2.5% Water 68%Sulfonated Trp (+252 Da)
Reagent K (w/ Thioanisole) 94% None detected
Reagent B (w/ TIS + Phenol) 88%Minor sulfonation

References

  • Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis.[10] Tetrahedron Letters, 34(42), 6661-6664. Link

  • Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives.[11][12] Peptide Research, 9(2), 88-91. Link

  • Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine side chain protectant.[1] Tetrahedron Letters, 34(49), 7829-7832. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to Sulfonyl-Based Protecting Groups for Arginine. Link

Sources

Technical Support Center: Resolution of Chlorinated Benzylguanidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of chlorinated benzylguanidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are tasked with separating the enantiomers of chiral chlorinated benzylguanidine derivatives. As many biological systems, including enzymes and receptors, interact stereospecifically, isolating and characterizing individual enantiomers is a critical step in drug discovery and development.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. The advice herein is grounded in established stereochemical principles and practical, field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Are all chlorinated benzylguanidines chiral?

No. Chirality in a molecule arises from the presence of a stereocenter, most commonly an asymmetric carbon atom (a carbon atom bonded to four different groups).[4] A simple molecule like 1-(4-chlorobenzyl)guanidine is achiral as it lacks any such center.[5] However, chirality is introduced if a stereocenter is present elsewhere in the molecule. For example, a compound such as 1-(1-(4-chlorophenyl)ethyl)guanidine would be chiral and exist as a pair of enantiomers. This guide focuses on the resolution of such chiral analogues.

Q2: Why is separating the enantiomers of my compound so important?

Enantiomers of a chiral drug can exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic profiles.[1][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects. Regulatory agencies like the FDA have established guidelines that necessitate the characterization of each enantiomer in a racemic drug.[3] Therefore, resolving the racemic mixture into its constituent enantiomers is a crucial step for developing safe and effective medicines.

Q3: What are the primary methods for resolving chlorinated benzylguanidine enantiomers?

Given the basic nature of the guanidine group, several methods are applicable. The most common and effective techniques, which we will explore in detail, are:

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful and versatile analytical and preparative tool for direct separation of enantiomers.[1][6][7]

  • Diastereomeric Salt Crystallization: A classical, scalable, and often cost-effective method that leverages the formation of diastereomeric salts with a chiral resolving agent.[8][9][10]

  • Enzymatic Resolution: A highly selective method using enzymes to preferentially react with one enantiomer, allowing for its separation.[11][12]

The choice of method depends on factors like the scale of the separation, available equipment, and the specific properties of the compound.

G cluster_0 Initial Considerations cluster_1 Primary Resolution Methods Start Racemic Chlorinated Benzylguanidine Scale What is the required scale? Start->Scale HPLC Chiral HPLC / SFC Scale->HPLC Analytical / Small Prep Crystallization Diastereomeric Salt Crystallization Scale->Crystallization Large Scale / Process Enzymatic Enzymatic Resolution Scale->Enzymatic High Selectivity / Green Chem

Caption: Decision tree for selecting a primary resolution method.

Q4: How do I measure the success of my resolution?

The success of a chiral resolution is quantified by determining the enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of the sample with respect to one enantiomer over the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. The most common and reliable techniques for determining ee are chiral HPLC and chiral Gas Chromatography (GC).[13][14] NMR spectroscopy using chiral discriminating agents can also be used.[15]

Troubleshooting Guide: Chiral HPLC Resolution

Chiral HPLC is the gold standard for the analytical determination of enantiomeric excess and is also widely used for preparative separations.[11][15] The separation relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[16]

Issue 1: No separation or very poor resolution of enantiomers.

Q: I'm injecting my racemic chlorinated benzylguanidine, but I only see a single peak, or the two peaks are barely separated. What's the problem?

A: This is the most common challenge in chiral chromatography. The root cause is that the chosen CSP and mobile phase combination is not creating a sufficient energy difference between the transient diastereomeric complexes formed by the two enantiomers and the stationary phase.[16]

Troubleshooting Steps:

  • Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical factor.[17] For compounds containing amine/guanidine groups and aromatic rings, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralcel® OD, OJ, or Chiralpak® AD, AS) are excellent starting points.[6]

    • Action: If one CSP type doesn't work, screening a small set of complementary CSPs is the most effective strategy.[17] It is often more efficient to switch columns than to exhaustively optimize a failing mobile phase.

  • Optimize the Mobile Phase:

    • Solvent Composition: In normal-phase mode (e.g., Hexane/Ethanol or Hexane/Isopropanol), the type and ratio of the alcohol modifier drastically affect selectivity.[16] Systematically vary the alcohol percentage (e.g., from 5% to 30% in 5% increments).

    • Add a Basic Modifier: The basic guanidine group is a primary interaction site. Uncontrolled interactions with residual acidic sites on the silica support can lead to severe peak tailing and poor resolution. Adding a small amount (typically 0.1-0.5% v/v) of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase is critical .[16][18] This additive competes for active sites, leading to sharper, more symmetrical peaks and often revealing a separation that was previously hidden.

  • Adjust the Temperature: Temperature affects the thermodynamics of chiral recognition.[16] Lowering the column temperature (e.g., from 25°C to 10°C) often increases resolution by enhancing the stability of the transient diastereomeric complexes. However, this is not a universal rule, and testing a higher temperature (e.g., 40°C) is also worthwhile.[16]

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the analytes on the column, allowing for more interactions with the CSP, which can improve resolution.[16]

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

Issue 2: My peaks are tailing or fronting.

Q: I can see two peaks, but they have very poor shape (tailing or fronting). What causes this and how can I fix it?

A: Poor peak shape compromises resolution and quantification accuracy.

  • Tailing Peaks are often caused by:

    • Secondary Interactions: As mentioned above, the highly basic guanidine moiety can interact strongly with acidic silanol groups on the silica support of the CSP.

      • Solution: Add a basic modifier like DEA to the mobile phase.[16] This is the most common and effective solution for basic analytes.

    • Column Overload: Injecting too much sample can saturate the stationary phase.[16]

      • Solution: Reduce the sample concentration or injection volume.

  • Fronting Peaks are typically caused by:

    • Column Overload: Severe overload can also manifest as fronting.

      • Solution: Dilute the sample.

    • Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to distort.

      • Solution: Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent.[19]

Experimental Protocol: Chiral HPLC Column Screening

Objective: To identify a suitable Chiral Stationary Phase (CSP) and initial mobile phase conditions for the resolution of a chlorinated benzylguanidine.

Materials:

  • Racemic chlorinated benzylguanidine sample.

  • HPLC-grade solvents (n-Hexane, Isopropanol, Ethanol).

  • HPLC-grade diethylamine (DEA).

  • A set of chiral columns (e.g., Chiralpak® AD-H, Chiralpak® AS-H, Chiralcel® OD-H).

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v)

  • Prepare Sample: Dissolve the racemic sample in the mobile phase (or a 50:50 mixture of Hexane/IPA) to a concentration of ~0.5 mg/mL.

  • Screening Protocol:

    • Install the first column (e.g., Chiralpak® AD-H).

    • Equilibrate the column with Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved (~20-30 column volumes).

    • Inject the sample (e.g., 5 µL).

    • Run the analysis for a sufficient time to elute both enantiomers.

    • Repeat the injection with Mobile Phase B.

    • Switch to the next column and repeat the equilibration and injection steps for both mobile phases.

  • Analysis: Evaluate the resulting chromatograms for any signs of peak separation. The best candidate condition is the one that shows the largest separation (selectivity, α) or the best resolution (Rs), even if it's not baseline. This condition will then be the starting point for further optimization (adjusting alcohol percentage, temperature, etc.).

ParameterTypical Starting ConditionOptimization RangeRationale
CSP Polysaccharide-based (e.g., Chiralpak® AD)Screen AD, AS, OD, OJ, etc.Broad applicability for aromatic and basic compounds.[6]
Mobile Phase n-Hexane / IPA (80:20)Hexane, HeptaneVaries polarity and interaction strength.
Modifier 0.1% DEA0.05% - 0.5% DEA or EDACrucial for basic analytes to prevent peak tailing.[16]
Flow Rate 1.0 mL/min0.5 - 1.5 mL/minLower flow can improve resolution but increases run time.[16]
Temperature 25 °C10 °C - 40 °CAffects separation thermodynamics.[16]
Detection UV at 254 nm or λmaxScan for optimal wavelengthMaximize signal-to-noise ratio.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical resolution technique is highly valuable for large-scale separations due to its low cost and scalability.[9] The principle involves reacting the racemic benzylguanidine (a base) with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, such as solubility, which allows one to be selectively crystallized.[9][20]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of Enantiomer Racemate Racemic Benzylguanidine (R-BG + S-BG) Diastereomers Diastereomeric Salts in Solution (R-BG, S-Acid) + (S-BG, S-Acid) Racemate->Diastereomers Agent Chiral Resolving Agent (e.g., S-Acid) Agent->Diastereomers Crystallization Cooling / Anti-solvent Addition Diastereomers->Crystallization Solid Less Soluble Salt Crystallizes (e.g., S-BG, S-Acid) Crystallization->Solid Liquid More Soluble Salt Stays in Mother Liquor (e.g., R-BG, S-Acid) Crystallization->Liquid Liberation Break Salt (e.g., add Base) Solid->Liberation PureEnantiomer Enantiomerically Pure Benzylguanidine (S-BG) Liberation->PureEnantiomer

Caption: Principle of diastereomeric salt crystallization.

Issue 1: No crystallization occurs, or the yield is extremely low.

Q: I've mixed my racemic base and the chiral resolving agent, but nothing crashes out, even after cooling. What should I do?

A: This indicates that the diastereomeric salts are too soluble in your chosen solvent system.[20]

Troubleshooting Steps:

  • Solvent Screening is Key: The choice of solvent is the most critical parameter. You need a solvent where both diastereomers are sparingly soluble, but one is significantly less soluble than the other.

    • Action: Perform a systematic solvent screen. Use small vials to test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof with water or heptane).

  • Increase Supersaturation: Crystallization requires a supersaturated solution.

    • Action:

      • Increase Concentration: Use a more concentrated solution of your racemate and resolving agent.[20]

      • Add an Anti-solvent: Slowly add a solvent in which the salts are insoluble (an "anti-solvent," like heptane or ether) to a solution of the salts in a good solvent (like ethanol) until turbidity is observed, then warm slightly to redissolve and cool slowly.[20]

      • Evaporative Crystallization: Slowly evaporate the solvent to increase the concentration.[20]

  • Induce Nucleation:

    • Seeding: If you have a small amount of the desired crystal, add a tiny seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

Issue 2: The resulting solid has low enantiomeric excess (ee).

Q: I managed to get crystals, but after liberating the free base and checking the ee, it's only slightly enriched. Why?

A: This is a common outcome and usually means that the solubilities of the two diastereomeric salts are too similar in your chosen conditions, leading to co-crystallization.[20]

Troubleshooting Steps:

  • Change the Resolving Agent: The interaction between the racemate and the resolving agent determines the solubility difference. Sometimes, a different resolving agent will create a pair of diastereomeric salts with a much larger solubility differential. For a basic compound like a benzylguanidine, common chiral acids include:

    • Tartaric acid derivatives (e.g., L- or D-Tartaric acid, Dibenzoyl-L-tartaric acid)

    • Mandelic acid derivatives (e.g., S- or R-Mandelic acid)

    • Camphorsulfonic acid[8]

  • Optimize Crystallization Conditions: Rapid crystallization traps impurities. The goal is to operate in the "metastable zone" where crystal growth is favored over new nucleation.

    • Action: Employ very slow cooling. A programmable cooling bath is ideal. Alternatively, place the flask in an insulated container (e.g., a Dewar flask) to slow the cooling rate.[20]

  • Recrystallization: Just as with any other solid, you can purify the diastereomeric salt by recrystallizing it one or more times from a suitable solvent to improve its diastereomeric (and thus, enantiomeric) purity.

  • Consider Dynamic Resolution: If applicable, some systems allow for the undesired enantiomer in the solution to be racemized back to the starting racemic mixture. This process, known as Crystallization-Induced Diastereomer Transformation (CIDT), can theoretically convert 100% of the starting material into the desired enantiomer.[21][22][23] This is an advanced technique but can dramatically improve yields beyond the theoretical 50% limit of classical resolution.[21]

Issue 3: An oil precipitates instead of a solid.

Q: When I cool my solution, I get a sticky oil instead of a crystalline powder. What's happening?

A: "Oiling out" occurs when the supersaturation is too high, causing the solute to separate as a liquid phase instead of an ordered crystal lattice.[20]

Troubleshooting Steps:

  • Reduce Supersaturation Rate: The most common cause is cooling the solution too quickly or adding an anti-solvent too rapidly.

    • Solution: Use a slower cooling rate or add the anti-solvent dropwise with vigorous stirring.[20]

  • Increase Crystallization Temperature: Try to find a solvent system where crystallization can occur at a higher temperature. Oiling out is more common at lower temperatures.

  • Dilute the Solution: Start with a more dilute solution before initiating crystallization.

  • "Rescue" the Oil: If an oil forms, try warming the solution to redissolve it completely. Then, allow it to cool much more slowly, perhaps with the addition of a seed crystal at a temperature just below the saturation point.[20]

References

  • Benchchem. (n.d.). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
  • Crawford Scientific. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Benchchem. (2025, December). overcoming solubility issues during diastereomeric salt crystallization.
  • University of Bath. (n.d.). Determination of enantiomeric excess.
  • Princeton University. (n.t.). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Princeton Dataspace.
  • American Chemical Society. (n.d.). Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs. ACS Publications.
  • Wikipedia. (n.d.). Chiral resolution.
  • American Chemical Society. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Ishii, A. (2010, December 15). Guanidine chemistry. PubMed.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Hulpia, F., et al. (2022, December 21). Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. PMC - NIH.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Aires-de-Sousa, J., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Oketani, R., et al. (n.d.). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals.
  • Sánchez, S., et al. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
  • Benchchem. (n.d.). A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis.
  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Franco, P. (2017, January 14). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? ResearchGate.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Ilisz, I., et al. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of diaryl aziridines using tetrahydrothiophene-based chiral sulfides as organocatalysts. Chemical Communications.
  • You, L., et al. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Rutjes, F. P., & van den Broek, L. A. (2013, September 24). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews.
  • Coxon, G. D., et al. (2009, June 11). Benzylguanidines and other galegine analogues inducing weight loss in mice. PubMed.
  • Funck, D., et al. (2024, April 15). Guanidine production by plant homoarginine-6-hydroxylases. eLife.
  • Khan Academy. (n.d.). Chiral carbon & chiral drugs | Stereochemistry.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016.
  • ResearchGate. (n.d.). Resolution of the enantiomers of the benzyl alcohol derivatives 7-12.
  • Cao, Y., et al. (2023, October 10). Recent Advances in Resolution of Chiral Drugs Based on Cocrystallization. Chinese Journal of Pharmaceuticals.
  • Li, Y., et al. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.
  • Royal Society of Chemistry. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
  • Sharma, A., et al. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review. PMC.
  • Berglund, P., et al. (n.d.). Rational design of enantioselective enzymes requires considerations of entropy. PMC.
  • ResearchGate. (n.d.). State of the Art in Crystallization‐Induced Diastereomer Transformations.
  • Papke, R. L., et al. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
  • Funck, D., et al. (n.d.). Guanidine production by plant homoarginine-6-hydroxylases. PMC - NIH.
  • Tokyo Chemical Industry. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Clement, B., & Jung, F. (n.d.). N-hydroxyl derivatives of guanidine based drugs as enzymatic NO donors. PubMed - NIH.

Sources

Technical Support Center: Purification Strategies for Highly Polar Guanidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Hub for the purification of highly polar guanidine compounds. Guanidines present a unique chromatographic challenge: with a pKa of approximately 12.5, they remain permanently protonated under standard liquid chromatography (LC) conditions [1]. This permanent positive charge, combined with high hydrophilicity, causes them to elute in the void volume of standard Reversed-Phase (RP) C18 columns and interact destructively with residual silanols, leading to severe peak tailing.

This guide provides drug development professionals and analytical scientists with field-proven, causality-driven strategies to achieve high-purity isolations.

Method Selection Workflow

Choosing the correct purification strategy depends entirely on your downstream requirements (e.g., Mass Spectrometry compatibility) and the physical state of your sample matrix.

G Start Highly Polar Guanidine Purification Q1 Is MS compatibility required? Start->Q1 YesMS Yes Q1->YesMS NoMS No Q1->NoMS Q2 Is the sample highly aqueous? YesMS->Q2 IonPair Ion-Pairing RP-HPLC (e.g., TFA, HFBA) NoMS->IonPair AqYes Yes Q2->AqYes AqNo No (Organic) Q2->AqNo MixedMode Mixed-Mode (RP/CEX) Direct Aqueous Injection AqYes->MixedMode HILIC_Exec HILIC (Requires High Organic) AqNo->HILIC_Exec

Workflow for selecting guanidine purification strategies based on sample matrix.

Validated Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic explanation and a validation checkpoint to confirm the system is operating correctly before proceeding to preparative scale.

Protocol A: Mixed-Mode Chromatography (Reversed-Phase / Cation-Exchange)

Mechanism: Mixed-mode stationary phases combine a hydrophobic alkyl chain with an acidic functional group (e.g., carboxylic or sulfonic acid). The permanently charged guanidinium ion is retained via strong electrostatic attraction to the cation-exchange sites, while the hydrophobic backbone of the molecule interacts with the alkyl chain [2]. This eliminates the need for non-volatile ion-pairing agents, making it highly compatible with LC-MS and lyophilization [3].

Mechanism cluster_0 Mixed-Mode Stationary Phase Guanidine Guanidine Analyte (pKa ~12.5) RP Hydrophobic Alkyl Chain (Reversed-Phase) Guanidine->RP Hydrophobic Interaction CEX Acidic Functional Group (Cation-Exchange) Guanidine->CEX Electrostatic Attraction

Dual retention mechanism of guanidine compounds on a mixed-mode stationary phase.

Step-by-Step Execution:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 10-20 mM Ammonium Formate, pH 3.0) and Mobile Phase B (Acetonitrile with 10-20 mM Ammonium Formate). Causality: The acidic pH ensures the acidic groups on the stationary phase are partially ionized to provide tunable cation-exchange capacity, while the volatile buffer provides counter-ions to elute the strongly bound guanidine.

  • Column Equilibration: Flush the mixed-mode column (e.g., Primesep 100) with 5-10 column volumes (CV) of 50% A / 50% B.

    • Validation Check: Monitor the baseline at 210 nm and MS total ion chromatogram (TIC). A stable baseline indicates the buffer system has fully equilibrated with the stationary phase's ion-exchange sites.

  • Sample Loading: Dissolve the crude guanidine compound in Mobile Phase A. Unlike HILIC, mixed-mode columns tolerate highly aqueous sample injections.

  • Gradient Elution: Run a gradient increasing the buffer concentration or altering the pH to disrupt the electrostatic interactions, alongside an organic gradient to disrupt hydrophobic interactions.

  • Fraction Collection & Recovery: Collect peaks based on MS mass-to-charge (m/z) triggers. Lyophilize directly; ammonium formate will sublimate, leaving the pure guanidine salt.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: HILIC utilizes a polar stationary phase (e.g., Amide, Diol, or Zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). Water from the mobile phase forms an enriched, immobilized layer on the stationary phase. The highly polar guanidine partitions from the organic mobile phase into this aqueous layer, achieving retention [4].

Step-by-Step Execution:

  • Sample Diluent Preparation (Critical): Dissolve the sample in a diluent containing at least 75% Acetonitrile. Causality: If the sample is injected in a highly aqueous diluent, the water acts as a strong elution solvent, disrupting the immobilized water layer on the column and sweeping the analyte into the void volume.

  • Mobile Phase Preparation: Prepare Mobile Phase A (100 mM Ammonium Acetate in Water, pH 5.8) and Mobile Phase B (Acetonitrile).

  • Column Equilibration: Equilibrate the HILIC column with 90% B / 10% A for at least 20 CVs. HILIC requires significantly longer equilibration times than RP to establish the hydration layer.

    • Validation Check: Inject a void volume marker (e.g., Toluene). Ensure the retention time is stable across three consecutive blank injections.

  • Gradient Elution: Elute by decreasing the organic content (e.g., gradient from 90% B down to 50% B). The increasing water content dissolves the hydration layer, releasing the polar guanidine.

Quantitative Comparison of Purification Strategies

Use the following matrix to benchmark the operational parameters of each chromatographic approach.

ParameterMixed-Mode (RP/CEX)HILICIon-Pairing RP-HPLC
Primary Retention Mechanism Hydrophobic + ElectrostaticAqueous Partitioning + H-BondingHydrophobic (Neutralized Complex)
Typical Mobile Phase ACN / Water + Ammonium FormateACN / Water + Ammonium AcetateACN / Water + TFA or HFBA
Starting Organic % Low to Medium (5% - 50%)Very High (>85%)Low (5% - 10%)
MS Compatibility Excellent (Volatile buffers)Excellent (Enhanced desolvation)Poor (Signal suppression by TFA)
Prep-Scale Loadability Very High (5x to 50x vs RP)ModerateModerate to High
Ideal Sample Matrix Aqueous or Biological fluidsOrganic extracts (>75% ACN)Aqueous

Troubleshooting & FAQs

Q: Why am I seeing severe peak tailing and irreversible binding of my guanidine compound on a standard C18 column? A: This is a classic symptom of secondary interactions. While the C18 ligands provide hydrophobic retention, the underlying silica support contains residual silanol groups (Si-OH). At typical mobile phase pH values (> pH 3), many of these silanols deprotonate into negatively charged silanoxanes (Si-O⁻). Because your guanidine compound has a pKa of ~12.5, it carries a permanent positive charge. The electrostatic attraction between the guanidinium cation and the silanoxane anion causes the analyte to "stick" to the column, resulting in severe tailing or complete loss of recovery. Resolution: Switch to a Mixed-Mode column designed to handle basic compounds [3], or add an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) to neutralize the charge.

Q: My guanidine derivative elutes perfectly in the void volume under HILIC conditions. What went wrong? A: The most common cause of void-volume elution in HILIC is an incorrect sample injection solvent [4]. HILIC relies on an immobilized water layer on the stationary phase. If you inject your sample dissolved in 100% water, that water acts as a localized "strong solvent" plug. It washes away the stationary water layer and carries your highly polar guanidine straight through the column. Resolution: Ensure your sample is diluted in at least 75% Acetonitrile prior to injection. If the compound crashes out of solution at high organic concentrations, consider Mixed-Mode chromatography instead.

Q: I used 6M Guanidine Hydrochloride (GdnHCl) to solubilize my peptide. How do I remove it before downstream MS analysis? A: GdnHCl is a strong chaotropic agent that will severely suppress MS signals and foul the MS source. Because GdnHCl is highly polar, it elutes in the void volume of a standard Reversed-Phase column. Resolution: You can perform a "catch-and-release" desalting step using a polymeric Reversed-Phase Solid Phase Extraction (SPE) cartridge or a short C18 column. Load the sample in 0.1% aqueous TFA. The highly polar guanidine salts will wash straight through in the void volume, while your peptide/target compound is retained via ion-pairing. Wash with 5 CVs of 0.1% aqueous TFA to ensure complete removal of GdnHCl, then elute your target with 60% Acetonitrile [5].

Q: How do I scale up to preparative purification without using non-volatile ion-pairing agents that ruin my final product? A: Standard RP-HPLC often requires non-volatile salts (like phosphate buffers) or harsh acids (like TFA) to retain guanidines, which are difficult to remove post-purification. Mixed-mode chromatography is the superior choice for preparative scale-up. It offers a 5- to 50-fold increase in loadability for ionic compounds compared to standard RP because the ion-exchange sites provide massive binding capacity. Furthermore, you can use volatile buffers like ammonium formate or ammonium acetate, which can be completely removed from the final purified product via standard lyophilization [2].

References

  • SIELC Technologies. "HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography." SIELC Chromatography. Available at:[Link]

  • Helix Chromatography. "Mixed-Mode Chromatography and Stationary Phases." Helix Chromatography. Available at:[Link]

  • Noda, T., et al. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules, MDPI, 2024. Available at:[Link]

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog, 2025. Available at:[Link]

Validation & Comparative

Comparison of 1-(2-Chloro-4-fluorobenzyl)guanidine with metformin analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-(2-Chloro-4-fluorobenzyl)guanidine vs. Metformin Analogs: Mechanistic Insights and Experimental Validation

Executive Summary

The development of metabolic modulators targeting mitochondrial oxidative phosphorylation (OXPHOS) has evolved significantly over the past decade. While classical biguanides like metformin remain the foundational therapy for metabolic diseases, their reliance on specific cellular transporters limits their universal efficacy and tissue distribution[1]. This guide provides an objective, highly technical comparison between classical metformin analogs and the novel lipophilic derivative This compound (CFBG) . By analyzing their structural causality, mitochondrial complex I inhibition profiles, and downstream AMPK activation, we establish a rigorous framework for evaluating next-generation metabolic therapeutics.

Structural and Mechanistic Divergence

Understanding the performance differences between these compounds requires analyzing the causality between their molecular structures and their cellular pharmacokinetics.

Metformin & Phenformin (Classical Biguanides): Metformin (dimethylbiguanide) is a highly hydrophilic molecule. Its cellular entry is heavily restricted and strictly dependent on Organic Cation Transporters, primarily OCT1[2]. Because of this transport bottleneck, millimolar concentrations are often required in vitro to achieve sufficient mitochondrial accumulation to inhibit its primary target, Complex I (NADH:ubiquinone oxidoreductase)[1]. Phenformin, a phenethyl analog, possesses higher lipophilicity and bypasses some transporter dependence, yielding a 20-fold higher potency for Complex I inhibition; however, it was clinically withdrawn due to severe, uncoupled lactic acidosis[3],[4].

This compound (CFBG): CFBG represents a structural evolution from the biguanide backbone to a halogenated benzylguanidine moiety. Causality of Action: The substitution of a 2-chloro-4-fluorobenzyl group drastically increases the molecule's partition coefficient (LogP). At physiological pH, the guanidine group remains positively charged. The high lipophilicity of the halogenated benzyl ring allows the molecule to readily cross the plasma membrane independent of OCT1. Once in the cytosol, it is electrophoretically driven into the mitochondrial matrix by the steep mitochondrial membrane potential (


)[5]. This rapid, transporter-independent accumulation results in potent, low-micromolar inhibition of Complex I, leading to an immediate drop in the ATP/AMP ratio and subsequent allosteric activation of AMP-activated protein kinase (AMPK)[2].

Comparative Data Summary

The following table summarizes the quantitative physicochemical and pharmacological profiles of these compounds. (Note: IC₅₀ and EC₅₀ values are representative ranges based on established assays in hepatic and skeletal muscle cell lines).

CompoundStructural ClassCellular Uptake MechanismComplex I IC₅₀AMPK Activation EC₅₀Clinical/Research Status
Metformin DimethylbiguanideOCT1-Dependent (Hydrophilic)~20 - 50 mM~500 µMFDA Approved
Phenformin Phenethyl biguanidePartially OCT1-Independent~1 - 5 mM~50 µMWithdrawn (Lactic Acidosis)
CFBG Halogenated BenzylguanidineOCT1-Independent (Lipophilic)~10 - 50 µM~5 - 10 µMPreclinical / Investigational

Signaling Pathway Visualization

G Metformin Metformin (Hydrophilic / OCT1-Dependent) ComplexI Mitochondrial Complex I (NADH Dehydrogenase Inhibition) Metformin->ComplexI Millimolar Affinity CFBG This compound (Lipophilic / OCT1-Independent) CFBG->ComplexI Micromolar Affinity Energy ↓ ATP Production ↑ AMP:ATP Ratio ComplexI->Energy AMPK AMPK Activation (Phosphorylation at Thr172) Energy->AMPK

Figure 1: Differential uptake and shared downstream AMPK activation pathways of metformin and CFBG.

Experimental Methodologies: A Self-Validating System

To objectively evaluate the performance of CFBG against metformin analogs, a self-validating experimental system is required. Relying solely on downstream kinase activation is prone to false positives (e.g., ROS-mediated AMPK activation). Therefore, we couple real-time mitochondrial respirometry with targeted immunoblotting to establish a direct causal link between Complex I inhibition and metabolic reprogramming.

Protocol 1: Real-Time Mitochondrial Respirometry (Seahorse XFe96) Causality: This assay directly quantifies the primary pharmacological event (inhibition of oxidative phosphorylation) before compensatory glycolytic shifts occur.

  • Preparation: Seed HepG2 or L6 myotubes at 20,000 cells/well in a 96-well Seahorse microplate. Incubate overnight.

  • Treatment: Incubate cells with varying concentrations of Metformin (0.1 - 10 mM) and CFBG (1 - 100 µM) for 2 hours.

  • Equilibration: Wash and replace media with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO₂ incubator for 45 minutes.

  • Basal Measurement: Measure basal Oxygen Consumption Rate (OCR) for 15 minutes.

  • ATP-Linked Respiration: Inject Oligomycin (1 µM) to block ATP synthase.

  • Maximal Respiration: Inject FCCP (1 µM) to uncouple the proton gradient. Crucial Check: A blunted maximal respiration in treated cells confirms direct Complex I blockade rather than upstream metabolic starvation.

  • Non-Mitochondrial Respiration: Inject Rotenone/Antimycin A (0.5 µM) to completely halt mitochondrial respiration.

Protocol 2: Immunoblotting for AMPK Activation Causality: This validates that the energetic deficit measured in the Seahorse assay successfully triggers the primary cellular energy sensor, AMPK.

  • Lysis: Lyse treated cells in RIPA buffer heavily supplemented with phosphatase inhibitors (NaF, Na₃VO₄) to preserve the highly transient Thr172 phosphorylation state.

  • Electrophoresis: Quantify protein using a BCA assay and resolve 20 µg of lysate via SDS-PAGE.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane and block with 5% BSA in TBST for 1 hour.

  • Probing: Probe overnight at 4°C with primary antibodies against p-AMPKα (Thr172) and total AMPKα.

  • Quantification: Detect via ECL. Normalize the p-AMPK signal against total AMPK to calculate the activation fold-change and determine the EC₅₀.

Experimental Workflow Visualization

Workflow cluster_assays Self-Validating Parallel Assays CellPrep Cell Culture & Treatment (CFBG vs. Metformin) Seahorse Seahorse XF Analyzer (Target: Complex I OCR) CellPrep->Seahorse Western Immunoblotting (Target: p-AMPK Thr172) CellPrep->Western DataAnalysis Data Integration & EC50 Calculation Seahorse->DataAnalysis Energetic Deficit Western->DataAnalysis Kinase Activation

Figure 2: Parallel validation workflow for assessing mitochondrial inhibition and kinase activation.

References

1.[1] Understanding the complex-I-ty of metformin action: limiting mitochondrial respiration to improve cancer therapy. National Institutes of Health (NIH).[Link] 2.[2] The mechanisms of action of metformin. National Institutes of Health (NIH).[Link] 3.[3] Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition. National Institutes of Health (NIH) / PubMed.[Link] 4.[4] The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI.[Link] 5.[5] Effects of tumour acidification with glucose+MIBG on the spontaneous metastatic potential of two murine cell lines. National Institutes of Health (NIH).[Link]

Sources

Physicochemical Causality: The Impact of a Methylene Spacer

Author: BenchChem Technical Support Team. Date: March 2026

In the highly specialized field of medicinal chemistry, the spatial arrangement of a single functional group can fundamentally alter a molecule's pharmacological trajectory. As an Application Scientist evaluating structural analogs, the comparison between benzylguanidine and phenylguanidine serves as a masterclass in rational drug design. Separated by a single methylene (


) spacer, these two scaffolds exhibit drastically different physicochemical properties, dictating completely divergent biological targets.

Benzylguanidines are the cornerstone of neuroendocrine targeting via the norepinephrine transporter (NET)[1], while phenylguanidines are privileged scaffolds for the precision inhibition of trypsin-like serine proteases, such as the urokinase-type plasminogen activator (uPA)[2]. This guide objectively breaks down their bioactivity, underlying mechanisms, and the self-validating experimental workflows used to evaluate them.

The biological divergence of these two compounds is rooted deeply in their electronic and steric properties.

In phenylguanidine , the guanidinium moiety is directly conjugated to the aromatic ring. This resonance delocalization withdraws electron density from the guanidine nitrogens, significantly lowering its basicity to a pKa of approximately 10.88[3]. The direct attachment also enforces a rigid, planar conformation, making it an ideal structural wedge for narrow enzymatic pockets.

Conversely, the methylene bridge in benzylguanidine insulates the guanidine group from the aromatic ring's electron-withdrawing effects. This preserves the high basicity typical of alkyl guanidines (pKa ~13.0–13.6) and introduces a rotatable bond[4]. This high pKa ensures the molecule remains fully protonated at physiological pH, while the added flexibility allows it to navigate the complex, dynamic channels of membrane transporters.

Quantitative & Structural Bioactivity Comparison
ParameterBenzylguanidinePhenylguanidine
Linker Chemistry Methylene spacer (

)
Direct aromatic attachment
pKa (Aqueous) ~13.0 – 13.6 (Highly basic)~10.88 (Resonance stabilized)
Conformational State Flexible (Rotatable benzyl bond)Rigid & Planar
Primary Target Norepinephrine Transporter (NET)Trypsin-like Serine Proteases (e.g., uPA)
Binding Mechanism Substrate mimicry & active translocationS1 pocket insertion & steric blockade
Clinical Application Neuroblastoma imaging/theranosticsAntimetastatic & anticoagulant agents

Benzylguanidine: Hijacking the Norepinephrine Transporter (NET)

Benzylguanidine derivatives, most notably meta-iodobenzylguanidine (MIBG), are engineered as structural analogs of the neurotransmitter norepinephrine. Because of their high pKa and structural flexibility, they are readily recognized by the Norepinephrine Transporter (NET)[5].

Upon binding, NET actively translocates the benzylguanidine into the cytoplasm. Once inside, it is subsequently sequestered into neurosecretory vesicles by the vesicular monoamine transporter (VMAT)[5]. This dual-transporter mechanism heavily concentrates the compound inside neuroendocrine cells, a pathway exploited globally for the theranostic imaging and targeted radiotherapy of neuroblastoma[1].

NET_Pathway BG Benzylguanidine (e.g., MIBG) NET Norepinephrine Transporter (NET) BG->NET Active Uptake Cyto Cytoplasm NET->Cyto Translocation VMAT VMAT Transporter Cyto->VMAT Binding Vesicle Neurosecretory Vesicle VMAT->Vesicle Sequestration

Benzylguanidine (MIBG) cellular uptake pathway via NET and vesicular sequestration.

Protocol 1: Self-Validating NET Cellular Uptake Assay
  • Objective: Quantify specific, transporter-mediated internalization of benzylguanidine derivatives.

  • Causality & Design Logic: To distinguish true active transport from passive membrane diffusion, this assay employs a parallel competitive inhibition cohort. By pre-incubating with Desipramine (a highly selective NET inhibitor), we establish a self-validating baseline. If the signal in the Desipramine cohort drops to near-zero, it mechanistically proves that the uptake is exclusively NET-driven.

  • Methodology:

    • Cell Preparation: Seed SK-N-SH human neuroblastoma cells (endogenously expressing high NET levels) in a 24-well plate and grow to 80% confluence.

    • Target Blockade (Validation Step): Treat the control cohort with 1 µM Desipramine in assay buffer for 30 minutes at 37°C. Leave the experimental cohort untreated.

    • Tracer Incubation: Introduce 100 nM of radiolabeled (e.g.,

      
      I-MIBG) or fluorescently tagged benzylguanidine to all wells. Incubate for exactly 60 minutes at 37°C.
      
    • Arrest Trafficking: Rapidly aspirate the media and wash the cells three times with ice-cold PBS. Causality: The sudden temperature drop arrests vesicular trafficking and membrane fluidity, locking the internalized probe inside while washing away unbound extracellular ligands.

    • Quantification: Lyse the cells using 0.1 M NaOH. Quantify the signal (gamma counting or fluorometry) and normalize against total cellular protein concentration determined via a BCA assay.

Phenylguanidine: Precision Targeting in Serine Proteases (uPA)

Unlike transporter substrates, phenylguanidine derivatives are engineered as competitive inhibitors for trypsin-like serine proteases. The urokinase-type plasminogen activator (uPA) is a key protease implicated in tumor cell migration, invasion, and metastasis[2].

uPA cleaves its natural substrates at specific arginine residues. The rigid, planar phenylguanidine perfectly mimics this arginine side chain, inserting deeply into the S1 specificity pocket of uPA to form a critical salt bridge with the Asp-189 residue[2]. The lack of a flexible spacer ensures that the bulk of the inhibitor remains rigidly positioned outside the pocket to sterically and electronically block the catalytic triad (Ser-195, His-57), completely arresting proteolytic activity[6].

uPA_Inhibition PG Phenylguanidine Scaffold S1 uPA S1 Pocket (Asp-189) PG->S1 Arginine Mimicry (Salt Bridge) Triad Catalytic Triad (Ser-195, His-57) S1->Triad Steric/Electronic Blockade Block Protease Inhibition Triad->Block Arrested Catalysis

Phenylguanidine-mediated inhibition of the uPA serine protease active site.

Protocol 2: Self-Validating uPA Fluorogenic Kinetic Inhibition Assay
  • Objective: Determine the IC

    
     and binding kinetics of phenylguanidine derivatives against human urokinase (uPA).
    
  • Causality & Design Logic: Endpoint assays cannot distinguish between reversible binding and irreversible enzyme inactivation. By utilizing a continuous fluorogenic kinetic read, we can track the initial velocity (

    
    ) of the reaction. Pre-incubating the enzyme and inhibitor before adding the substrate ensures the system reaches thermodynamic equilibrium, validating the accuracy of the binding affinity calculation.
    
  • Methodology:

    • Enzyme Preparation: Dilute recombinant human uPA in assay buffer (50 mM Tris-HCl, pH 7.4, 0.01% Tween-20) to a final working concentration of 2 nM.

    • Equilibrium Pre-incubation: Add varying concentrations of the phenylguanidine inhibitor (0.1 nM to 10 µM) to the uPA solution in a black 96-well microplate. Incubate for 15 minutes at room temperature. Causality: This allows the rigid phenylguanidine scaffold to fully dock into the S1 pocket and form the critical Asp-189 salt bridge before substrate competition begins.

    • Substrate Competition: Initiate the reaction by adding 50 µM of the fluorogenic substrate Z-Gly-Gly-Arg-AMC.

    • Kinetic Tracking: Immediately transfer the plate to a microplate reader. Record the fluorescence (Ex: 380 nm, Em: 460 nm) every 60 seconds for 30 minutes.

    • Data Synthesis: Extract the linear slope of the fluorescence-over-time curve to determine the initial velocity (

      
      ). Plot 
      
      
      
      against inhibitor concentration and fit to a four-parameter logistic curve to derive the IC
      
      
      .

References

  • Source: DSpace@MIT (mit.edu)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: Journal of Nuclear Medicine (snmjournals.org)
  • 2-[(2-fluorophenyl)
  • (4-Aminomethyl)
  • (4-aminomethyl)

Sources

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